4-Nitrobenzoic Acid-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNPYWUJOZPPA-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Nitrobenzoic Acid-d4 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of 4-Nitrobenzoic Acid-d4 in the research and drug development landscape. This deuterated analogue of 4-Nitrobenzoic Acid serves as a critical tool in analytical chemistry, primarily utilized as an internal standard for quantitative analysis. Its near-identical chemical and physical properties to its non-deuterated counterpart, combined with its distinct mass difference, make it an ideal candidate for isotope dilution mass spectrometry techniques, ensuring high accuracy and precision in complex matrices.
Core Applications of this compound
The primary application of this compound in a research setting is as an internal standard in quantitative analytical methodologies, particularly those employing mass spectrometry.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they can accurately correct for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response fluctuations.[1]
Key Advantages:
-
Similar Physicochemical Properties: As a deuterated analog, this compound exhibits nearly identical chromatographic retention times and ionization efficiencies to the endogenous 4-Nitrobenzoic Acid.
-
Distinct Mass Signature: The mass difference of +4 amu allows for clear differentiation between the analyte and the internal standard by a mass spectrometer, without isotopic overlap.
-
Co-elution with Analyte: Co-elution of the analyte and the internal standard helps to compensate for matrix effects, where other components in a sample can suppress or enhance the ionization of the target analyte.
While less commonly documented in publicly available research, this compound can also be employed as a tracer in metabolic studies to investigate the biotransformation and pharmacokinetics of 4-Nitrobenzoic Acid.
Data Presentation
The following tables summarize key quantitative data for this compound and its non-deuterated form, along with typical performance metrics when used as an internal standard in a validated analytical method.
Table 1: Physicochemical Properties
| Property | This compound | 4-Nitrobenzoic Acid |
| Molecular Formula | C7HD4NO4 | C7H5NO4 |
| Molecular Weight | 171.14 g/mol | 167.12 g/mol |
| CAS Number | 171777-66-5 | 62-23-7 |
| Isotopic Purity | Typically ≥98% | N/A |
Table 2: Representative Analytical Performance Metrics
| Parameter | Expected Value | Rationale |
| Recovery | 85-115% | Consistent recovery is indicative of a robust sample preparation process. |
| Matrix Effect | 85-115% | Minimal matrix effect is expected due to the co-elution of the deuterated internal standard. |
| Linearity (r²) | ≥0.99 | Essential for accurate quantification across a defined concentration range. |
| Limit of Quantification (LOQ) | 1-10 ng/mL | Dependent on instrument sensitivity and sample matrix. |
| Precision (%RSD) | <15% | Demonstrates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ±15% | Reflects the closeness of the measured value to the true value. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of 4-Nitrobenzoic Acid in a biological matrix (e.g., plasma) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for similar small acidic molecules.
1. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Nitrobenzoic Acid and this compound in methanol (B129727) to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the 4-Nitrobenzoic Acid primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample, calibration standards, and quality control samples into separate 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient appropriate for the separation of the analyte from other matrix components.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Nitrobenzoic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of 4-Nitrobenzoic Acid to this compound against the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x²) to the calibration curve.
-
Determine the concentration of 4-Nitrobenzoic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for using this compound as an internal standard and the rationale behind its application.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Rationale for using a deuterated internal standard.
References
4-Nitrobenzoic Acid-d4: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-Nitrobenzoic Acid-d4, a deuterated analog of 4-Nitrobenzoic Acid. This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in analytical chemistry, drug metabolism studies, and pharmacokinetic research. Its utility as an internal standard in mass spectrometry-based quantification methods is of significant interest to the drug development community. This document outlines its chemical structure, physicochemical properties, synthesis, and key applications, including detailed experimental protocols and visual representations of its utility.
Core Concepts: Chemical Structure and Properties
This compound is a stable, isotopically labeled version of 4-nitrobenzoic acid where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612) atoms. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, which is the basis for its use as an internal standard in mass spectrometry.
Chemical Structure
The chemical structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group at position 1 and a nitro group at position 4. The deuterium atoms are located at positions 2, 3, 5, and 6 of the benzene ring.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. The properties of the non-deuterated form are also provided for comparison.
| Property | This compound | 4-Nitrobenzoic Acid |
| Chemical Formula | C₇HD₄NO₄ | C₇H₅NO₄ |
| Molecular Weight | 171.14 g/mol | 167.12 g/mol |
| CAS Number | 171777-66-5 | 62-23-7 |
| Appearance | Pale yellow solid | Pale yellow solid |
| Melting Point | Not explicitly reported, but expected to be similar to the non-deuterated form. | 237-240 °C |
| Boiling Point | Not available | Sublimes |
| Solubility | Soluble in organic solvents. | Soluble in ethanol (B145695), ether, and acetone; slightly soluble in water. |
| Isotopic Purity | Typically ≥98 atom % D | Not applicable |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of deuterated benzoic acid (benzoic acid-d5). This method ensures the specific placement of the nitro group at the para position due to the directing effect of the carboxylic acid group.
Materials:
-
Benzoic acid-d5
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add benzoic acid-d5 to the cooled sulfuric acid with constant stirring until it is completely dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the benzoic acid-d5 solution, maintaining a low temperature (0-10 °C) throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Filter the precipitate and wash it thoroughly with cold distilled water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Application as an Internal Standard in LC-MS/MS Analysis
This compound is widely used as an internal standard for the quantification of 4-nitrobenzoic acid and related compounds in various biological matrices. The following is a general protocol for its use in a plasma sample.
Materials:
-
Plasma sample containing the analyte (4-nitrobenzoic acid)
-
This compound internal standard solution (of known concentration)
-
Acetonitrile (B52724) (for protein precipitation)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometry: Operate in negative ion mode and monitor the specific parent-to-daughter ion transitions for both 4-nitrobenzoic acid and this compound.
-
-
Quantification:
-
The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Data Presentation
Spectroscopic Data
Conclusion
This compound is an indispensable tool for researchers in the fields of analytical chemistry and drug development. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an ideal internal standard for sensitive and accurate quantification of 4-nitrobenzoic acid and related compounds. The experimental protocols and workflows provided in this guide offer a practical framework for its application in a research setting. The use of such deuterated standards significantly enhances the reliability and robustness of bioanalytical methods, which is critical for regulatory submissions and the overall success of drug development programs.
Technical Guide: Synthesis and Isotopic Labeling of 4-Nitrobenzoic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 4-Nitrobenzoic Acid-d4. The document details a feasible synthetic pathway, presents key quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams are provided to illustrate the synthetic workflow and the logical relationships of the process.
Introduction
This compound is the deuterated analog of 4-Nitrobenzoic acid, where the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612). This isotopically labeled compound is a valuable tool in various scientific disciplines, including drug metabolism and pharmacokinetic (DMPK) studies, as an internal standard in quantitative mass spectrometry-based assays, and in mechanistic studies of chemical reactions. The presence of deuterium allows for the differentiation and quantification of the labeled molecule from its endogenous or non-labeled counterparts.
This guide outlines a robust method for the synthesis of this compound, focusing on a reductive dehalogenation approach.
Synthetic Pathway
The synthesis of this compound can be effectively achieved through a two-step process starting from 4-chloro-2,6-dinitrotoluene (B2416740). The key steps involve:
-
Oxidation: The methyl group of 4-chloro-2,6-dinitrotoluene is oxidized to a carboxylic acid to yield 4-chloro-2,6-dinitrobenzoic acid.
-
Reductive Deuterodehalogenation: The chloro and nitro groups are reductively removed and replaced with deuterium atoms using a Raney alloy in a deuterated solvent. This step is crucial for the incorporation of deuterium onto the aromatic ring.
The overall synthetic scheme is presented below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-chloro-2,6-dinitrobenzoic acid
This procedure is adapted from standard oxidation methods of alkylbenzenes.
Materials:
-
4-chloro-2,6-dinitrotoluene
-
Potassium permanganate (B83412) (KMnO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-chloro-2,6-dinitrotoluene (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add a concentrated aqueous solution of potassium permanganate (3 equivalents) portion-wise to the refluxing mixture.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Acidify the filtrate to pH 1-2 with concentrated hydrochloric acid to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-chloro-2,6-dinitrobenzoic acid.
Step 2: Synthesis of this compound
This protocol is based on the reductive dehalogenation method using a Raney alloy in a deuterated medium.
Materials:
-
4-chloro-2,6-dinitrobenzoic acid
-
Raney Nickel-Aluminum alloy
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated hydrochloric acid (DCl) in D₂O
Procedure:
-
In a dry, inert atmosphere glovebox, dissolve 4-chloro-2,6-dinitrobenzoic acid (1 equivalent) in a solution of sodium deuteroxide in deuterium oxide.
-
Transfer the solution to a high-pressure reactor.
-
Carefully add Raney Nickel-Aluminum alloy (excess) to the reactor.
-
Seal the reactor, remove it from the glovebox, and heat the mixture to 100-120 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by LC-MS for the disappearance of the starting material and the formation of the product.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Wash the catalyst with a small amount of D₂O.
-
Combine the filtrates and cool in an ice bath.
-
Acidify the filtrate with a solution of DCl in D₂O to precipitate the this compound.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold D₂O, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable deuterated solvent if necessary.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis and Product Characterization
| Parameter | Value |
| Starting Material | 4-chloro-2,6-dinitrobenzoic acid |
| Final Product | This compound |
| CAS Number | 171777-66-5 |
| Molecular Formula | C₇HD₄NO₄ |
| Molecular Weight | 171.14 g/mol |
| Typical Yield | 60-70% (for deuteration step) |
| Isotopic Enrichment | ≥ 98 atom % D[1] |
| Appearance | Pale yellow solid |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Data | 4-Nitrobenzoic Acid (Non-labeled) | This compound (Expected) |
| ¹H NMR (DMSO-d₆) | δ 8.33 (d, 2H), 8.15 (d, 2H), 13.64 (s, 1H) | δ 13.64 (s, 1H), residual aromatic protons |
| ¹³C NMR (DMSO-d₆) | δ 166.27, 150.47, 136.89, 131.15, 124.16 | Signals for deuterated carbons will show splitting (C-D coupling) and reduced intensity. |
| Mass Spectrometry (EI) | m/z 167 (M⁺), 150, 121, 105, 93, 76, 65 | m/z 171 (M⁺), fragments showing incorporation of 4 deuterium atoms. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and isotopic labeling of this compound. The described reductive dehalogenation of a chlorinated precursor offers a reliable method for achieving high levels of deuterium incorporation. The provided protocols, data tables, and diagrams are intended to support researchers and scientists in the successful preparation and characterization of this important isotopically labeled compound for its various applications in scientific research and drug development.
References
understanding the mass spectrum of 4-Nitrobenzoic Acid-d4
An In-depth Technical Guide to the Mass Spectrum of 4-Nitrobenzoic Acid-d4
This guide provides a detailed analysis of the mass spectrum of this compound (4-NBA-d4), a deuterated isotopologue of 4-Nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for isotopic labeling studies, metabolite identification, and quantitative analysis.
Overview of this compound
This compound (C₇HD₄NO₄) is a stable isotope-labeled version of 4-Nitrobenzoic acid where the four hydrogen atoms on the aromatic ring are replaced with deuterium (B1214612). This substitution increases the molecular weight by four mass units, providing a distinct mass shift that is invaluable for use as an internal standard in quantitative mass spectrometry assays. Understanding its fragmentation pattern is crucial for method development and data interpretation.
Mass Spectral Data
The mass spectral data for this compound can be predicted based on the well-documented fragmentation of its non-deuterated counterpart, 4-Nitrobenzoic acid (C₇H₅NO₄), which has a molecular weight of 167.12 g/mol .[1][2][3] The incorporation of four deuterium atoms increases the molecular weight to approximately 171.14 g/mol .
The following table summarizes the key ions expected in the 70 eV electron ionization (EI) mass spectrum of this compound.
| m/z (Daltons) | Proposed Ion Structure | Formula | Notes |
| 171 | [M]⁺• | [C₇HD₄NO₄]⁺• | Molecular Ion |
| 154 | [M - •OH]⁺ | [C₇D₄NO₃]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 126 | [M - •COOH]⁺ | [C₆D₄NO₂]⁺ | Loss of the carboxyl radical, forming the d4-nitrobenzene cation. |
| 125 | [M - •NO₂]⁺ | [C₇HD₄O₂]⁺ | Loss of a nitro radical, a characteristic fragmentation of nitroaromatic compounds. |
| 97 | [M - •NO₂ - CO]⁺ | [C₆HD₄O]⁺ | Subsequent loss of carbon monoxide from the m/z 125 fragment. |
| 80 | [C₆D₄]⁺• | [C₆D₄]⁺• | d4-benzyne radical cation, resulting from the loss of both the carboxyl and nitro groups. |
Fragmentation Pathway Analysis
Under electron ionization (EI), this compound undergoes several characteristic fragmentation reactions. The primary cleavages occur at the functional groups attached to the deuterated aromatic ring.
The fragmentation cascade begins with the molecular ion, [M]⁺•, at m/z 171. The main fragmentation routes include:
-
Loss of a hydroxyl radical (•OH): The carboxylic acid group readily loses a hydroxyl radical, resulting in a prominent peak at m/z 154.
-
Loss of a nitro radical (•NO₂): A key fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the expulsion of a nitro radical (mass 46) and the formation of the ion at m/z 125.[4]
-
Loss of the carboxyl group (•COOH): The entire carboxylic acid group can be lost as a radical, yielding the d4-nitrobenzene cation at m/z 126.
Secondary fragmentation events can also occur. For instance, the ion at m/z 125 ([M - •NO₂]⁺) can subsequently lose a molecule of carbon monoxide (CO) to form the ion at m/z 97. These fragmentation patterns are critical for the structural confirmation of the molecule and its metabolites.
Fragmentation Pathway Diagram
Caption: Electron Ionization fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
I. Sample Preparation & Derivatization
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Derivatization: To improve volatility for GC analysis, the carboxylic acid group must be derivatized. A common method is methylation or silylation.
-
Methylation: To 100 µL of the sample, add 200 µL of a methylating agent (e.g., (trimethylsilyl)diazomethane in 2 M ether solution). Vortex for 1 minute and let the reaction proceed for 5 minutes at room temperature.
-
Silylation: Evaporate the sample to dryness under a stream of nitrogen. Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes.
-
-
Final Dilution: After derivatization, dilute the sample to the desired concentration (e.g., 1-10 µg/mL) with a suitable solvent like ethyl acetate (B1210297) or hexane.
II. Instrumentation and Data Acquisition
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Mode: Splitless.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole or tandem quadrupole mass spectrometer).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and fragmentation pattern determination. Selected Ion Monitoring (SIM) can be used for quantitative analysis, monitoring the ions listed in the table above.
-
Data Analysis: Mass spectra are processed using the instrument's software (e.g., MassHunter) to identify peaks and determine relative abundances.
-
This guide provides a foundational understanding of the mass spectral behavior of this compound. The provided data and protocols serve as a starting point for researchers to develop and validate specific analytical methods for their applications.
References
- 1. Benzoic acid, 4-nitro- [webbook.nist.gov]
- 2. Benzoic acid, 4-nitro- [webbook.nist.gov]
- 3. Benzoic acid, 4-nitro- [webbook.nist.gov]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical and Experimental Mass of 4-Nitrobenzoic Acid-d4
This technical guide provides a comprehensive overview of the theoretical and experimental mass of 4-Nitrobenzoic Acid-d4, a deuterated internal standard crucial for quantitative analytical studies in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry techniques for precise molecular weight determination and quantification.
Understanding the Mass of this compound
This compound is a stable isotope-labeled version of 4-Nitrobenzoic Acid, where four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium (B1214612) atoms. This isotopic substitution is fundamental to its application as an internal standard in mass spectrometry, as it is chemically identical to the analyte of interest but has a distinct and known mass difference.
Theoretical Mass
The theoretical mass of a molecule can be calculated in two ways: the molecular weight (based on the average atomic masses of the constituent elements) and the exact mass (based on the mass of the most abundant isotopes).
-
Molecular Weight : This is calculated using the weighted average of the atomic masses of all atoms in the molecule. It is the value typically used in stoichiometric calculations.
-
Exact Mass : This is the calculated mass of a molecule containing the most abundant isotope of each element. It is the mass that is measured by high-resolution mass spectrometry.
Data Presentation: Theoretical Mass of this compound
The following table summarizes the key theoretical mass values for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₇HD₄NO₄ | N/A |
| Molecular Weight | 171.14 g/mol | N/A |
| Exact Mass | 171.04700 Da | [1] |
Experimental Protocol: Mass Determination by Mass Spectrometry
The experimental mass of this compound can be determined with high accuracy using mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are suitable techniques. The following provides a detailed, representative protocol for the determination of the experimental mass.
I. Objective
To determine the accurate experimental mass of this compound using high-resolution mass spectrometry.
II. Materials and Reagents
-
This compound standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Calibrant solution for the mass spectrometer
III. Instrumentation
-
A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)
-
An ultra-high-performance liquid chromatography (UHPLC) system
-
A suitable C18 reversed-phase column
IV. Sample Preparation
-
Stock Solution Preparation : Accurately weigh a small amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Working Solution Preparation : Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.
V. LC-MS/MS Method
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A : 0.1% formic acid in water
-
Mobile Phase B : 0.1% formic acid in acetonitrile
-
Flow Rate : 0.3 mL/min
-
Gradient : A suitable gradient to ensure the elution and separation of the analyte. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Injection Volume : 5 µL
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 120 °C
-
Desolvation Temperature : 350 °C
-
Gas Flow Rates : Optimized for the specific instrument.
-
Analyzer Mode : Full scan mode over a mass range of m/z 50-500 with high resolution (>60,000).
-
Data Acquisition : Acquire data in centroid mode.
-
VI. Data Analysis
-
Mass Calibration : Calibrate the mass spectrometer using a known calibrant solution immediately prior to the analysis to ensure high mass accuracy.
-
Data Processing : Process the acquired data using the instrument's software.
-
Mass Determination : Identify the peak corresponding to the deprotonated molecule of this compound, [M-H]⁻. The measured m/z value of this peak will represent the experimental mass of the deprotonated molecule. Add the mass of a proton (1.007276 Da) to this value to obtain the experimental neutral mass.
-
Comparison : Compare the determined experimental mass to the theoretical exact mass and calculate the mass error in parts per million (ppm). A mass error of <5 ppm is generally considered acceptable for confirmation of the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the mass of a compound using LC-MS.
Caption: Workflow for Experimental Mass Determination by LC-MS.
References
Solubility Profile of 4-Nitrobenzoic Acid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrobenzoic Acid-d4. The data presented herein is foundational for the effective use of this compound in various research and development applications, including its use as an internal standard in pharmacokinetic studies.
Core Concepts in Solubility
The solubility of a compound is influenced by several factors, including the polarity of the solvent, temperature, and the pH of the solution.[1] 4-Nitrobenzoic acid, being a polar molecule due to its carboxylic acid and nitro groups, generally exhibits higher solubility in polar solvents.[1] Its solubility is also temperature-dependent, typically increasing with a rise in temperature.[1] Furthermore, as a carboxylic acid, its solubility is sensitive to pH, increasing in basic solutions where it can deprotonate to form the more soluble carboxylate ion.[1]
Quantitative Solubility Data
The following table summarizes the quantitative solubility of 4-Nitrobenzoic Acid in various common solvents. This data is crucial for selecting appropriate solvent systems for experimental work, formulation development, and analytical method development.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | 0.042 | 25 |
| Hot Water | Soluble | Not specified |
| Methanol | 8.33 | Not specified |
| Ethanol | 0.91 | Not specified |
| Acetone | 5.00 | Not specified |
| Ether | 2.22 | Not specified |
| Chloroform | 0.67 | Not specified |
| Benzene | Slightly soluble | Not specified |
| Carbon Disulfide | Slightly soluble | Not specified |
| Petroleum Ether | Insoluble | Not specified |
Data compiled from multiple sources.[2][3]
Experimental Protocol for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A commonly employed technique is the isothermal saturation method.[4] This method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated in a thermostatic shaker or water bath at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The saturated solution is then centrifuged to separate the undissolved solid from the supernatant.
-
Sample Analysis: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately with the same solvent, and its concentration is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Calculation: The solubility is then calculated and expressed in units such as g/100 mL or mol/L.
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the isothermal saturation method.
Caption: A flowchart of the isothermal saturation method for solubility determination.
Conclusion
This technical guide provides essential information on the solubility of 4-Nitrobenzoic Acid, serving as a valuable resource for researchers and professionals in drug development. While specific data for the deuterated form is pending, the provided data for the non-deuterated compound offers a strong foundation for experimental design and application. The detailed experimental protocol and workflow diagram offer practical guidance for in-house solubility determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzoic acid, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4 Nitrobenzoic Acid - Explore the Science & Experts | ideXlab [idexlab.com]
Potential Biological Activity of 4-Nitrobenzoic Acid-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential biological activity of 4-Nitrobenzoic Acid-d4, a deuterated isotopologue of 4-Nitrobenzoic Acid. While specific experimental data on the deuterated form is limited, this document extrapolates its potential effects based on the known biological activities of 4-Nitrobenzoic Acid and the established principles of the kinetic isotope effect. The primary activities of the parent compound include the inhibition of Mycobacterium tuberculosis growth and the competitive inhibition of 4-hydroxybenzoate:polyprenyl transferase (Coq2), a key enzyme in the coenzyme Q10 biosynthesis pathway. Deuteration of 4-Nitrobenzoic Acid is anticipated to modulate its metabolic fate, potentially leading to a longer biological half-life and altered pharmacokinetic and pharmacodynamic profiles. This guide summarizes relevant quantitative data, details experimental protocols for assessing biological activity, and provides visualizations of key metabolic and signaling pathways.
Introduction to this compound and the Kinetic Isotope Effect
This compound is a stable isotope-labeled version of 4-Nitrobenzoic Acid where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This substitution does not significantly alter the molecule's chemical properties but can have a profound impact on its metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This increased stability can lead to:
-
Slower Metabolism: Reduced rate of breakdown by metabolic enzymes.
-
Increased Half-Life: Longer persistence in the body.
-
Altered Pharmacokinetics: Changes in absorption, distribution, metabolism, and excretion (ADME) properties.
-
Potentially Enhanced Therapeutic Efficacy or Altered Toxicity Profile: Due to prolonged exposure or changes in metabolite formation.
Potential Biological Activities
The biological activities of this compound are predicted to be qualitatively similar to its non-deuterated counterpart, with potential quantitative differences arising from the kinetic isotope effect.
Antimicrobial Activity against Mycobacterium tuberculosis
4-Nitrobenzoic Acid is known to inhibit the growth of the Mycobacterium tuberculosis complex (MTC) and is used as a selective agent to differentiate MTC from non-tuberculous mycobacteria (NTM).[1][2] The deuteration of 4-Nitrobenzoic Acid is unlikely to change this fundamental inhibitory activity, but it could potentially enhance its potency or duration of action.
Inhibition of Coenzyme Q10 Biosynthesis
4-Nitrobenzoic Acid acts as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (Coq2), an essential enzyme in the coenzyme Q10 (CoQ10) biosynthetic pathway.[3][4] CoQ10 is a vital component of the electron transport chain and a potent antioxidant. Inhibition of Coq2 can lead to CoQ10 deficiency, impacting cellular respiration and increasing oxidative stress. This mechanism has been demonstrated in mammalian cells and against the protozoan parasite Leishmania. The deuterated form is expected to retain this inhibitory activity.
Quantitative Data
The following tables summarize the available quantitative data for the non-deuterated 4-Nitrobenzoic Acid. It is hypothesized that the corresponding values for this compound may differ due to the kinetic isotope effect.
Table 1: Toxicological Data for 4-Nitrobenzoic Acid
| Parameter | Value | Species | Route | Reference |
| LD50 | 1960 mg/kg | Rat | Oral | [5][6] |
Table 2: Antimicrobial and Antiparasitic Activity of 4-Nitrobenzoic Acid
| Activity | Organism | Metric | Value | Reference |
| Antitubercular | Mycobacterium tuberculosis | - | Inhibits growth | [1][2] |
| Antileishmanial | Leishmania (Leishmania) amazonensis promastigotes | EC50 | 1.94 mM |
Table 3: Pharmacokinetic Parameters of 4-Nitrobenzoic Acid in the Marmoset
| Parameter | Value | Route | Reference |
| Time to Maximum Blood Radioactivity | 30-40 min | Oral | [7] |
| Elimination Half-life | 30.4 ± 3 min | Intramuscular | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol is adapted from standard methods for determining the susceptibility of M. tuberculosis to p-nitrobenzoic acid.
-
Preparation of PNB-containing medium: Prepare Löwenstein-Jensen (LJ) medium containing 4-Nitrobenzoic Acid (or this compound) at a final concentration of 500 µg/mL.[8][9] A stock solution of the compound can be prepared in a suitable solvent like dimethylformamide and then added to the LJ medium before inspissation.[9]
-
Inoculum preparation: Prepare a suspension of the M. tuberculosis strain to be tested, adjusted to a McFarland standard of 1.0.
-
Inoculation: Inoculate the surface of the PNB-containing LJ medium and a control LJ medium (without PNB) with the bacterial suspension.
-
Incubation: Incubate the tubes at 37°C for up to 4 weeks.
-
Interpretation: Observe for growth on both tubes. Inhibition of growth on the PNB-containing medium indicates susceptibility.
Coq2 Inhibition Assay
This protocol describes a cell-based assay to assess the inhibition of Coenzyme Q10 biosynthesis.
-
Cell Culture: Culture human fibroblasts or other suitable mammalian cells in standard growth medium.
-
Treatment: Treat the cells with varying concentrations of 4-Nitrobenzoic Acid (or this compound) for a specified period (e.g., 24-72 hours).
-
Coenzyme Q10 Extraction: After treatment, harvest the cells, and extract lipids using a suitable solvent system (e.g., hexane/ethanol).
-
Coenzyme Q10 Quantification: Analyze the extracted lipids by high-performance liquid chromatography (HPLC) with a UV or electrochemical detector to quantify the levels of CoQ10.
-
Data Analysis: Compare the CoQ10 levels in treated cells to untreated controls to determine the extent of inhibition.
Visualizations
Metabolic Pathway of 4-Nitrobenzoic Acid
The primary metabolic pathway for 4-Nitrobenzoic Acid in mammals involves the reduction of the nitro group to an amino group, largely carried out by the gut microbiota, followed by conjugation.[7][10] Deuteration at the aromatic ring would likely slow down any metabolic steps involving the cleavage of the C-D bonds.
Caption: Proposed metabolic pathway of this compound.
Coenzyme Q10 Biosynthesis and Inhibition
4-Nitrobenzoic Acid acts as a competitive inhibitor of Coq2, which catalyzes the addition of the polyisoprenoid tail to 4-hydroxybenzoate.
Caption: Inhibition of Coenzyme Q10 biosynthesis by this compound.
Downstream Signaling Effects of Coenzyme Q10 Deficiency
A deficiency in Coenzyme Q10 can disrupt various cellular signaling pathways, primarily due to impaired mitochondrial function and increased oxidative stress.
Caption: Key signaling pathways affected by Coenzyme Q10 deficiency.
Conclusion
This compound presents an interesting subject for research in drug development, particularly in the fields of antimycobacterial agents and modulators of cellular metabolism. The foundational biological activities of its non-deuterated counterpart, coupled with the potential for an improved pharmacokinetic profile due to the kinetic isotope effect, warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for future studies aimed at elucidating the specific biological effects of this compound. Researchers are encouraged to perform direct comparative studies between the deuterated and non-deuterated forms to quantify the impact of deuteration on its efficacy and metabolic fate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of the Mycobacterium tuberculosis complex by p-nitro-alpha-acetylamino-beta-hydroxypropio phenone (NAP) and p-nitrobenzoic acid (PNB) used in 7H11 agar medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. carlroth.com [carlroth.com]
- 7. Influence of the gut microflora on the metabolism of 4-nitrobenzoic acid in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a Rapid Differentiation Test for <i>Mycobacterium Tuberculosis</i> from other Mycobacteria by Selective Inhibition with p-nitrobenzoic Acid using MGIT 960 - Journal of Laboratory Physicians [jlabphy.org]
- 9. Susceptibility of MTB to p-Nitrobenzoic acid (PNB) | Knowledge Base [ntep.in]
- 10. Reduction of nitroaromatic compounds by anaerobic bacteria isolated from the human gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Acidic Drugs in Human Plasma Using 4-Nitrobenzoic Acid-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of acidic drugs in human plasma. The use of a stable isotope-labeled internal standard, 4-Nitrobenzoic Acid-d4, ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.[1][2][3][4][5] This method is suitable for high-throughput bioanalytical studies in drug development and clinical research.
Introduction
The accurate quantification of drug candidates in biological matrices is a critical aspect of pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][6] However, matrix effects, such as ion suppression or enhancement, and variations in sample recovery during preparation can compromise the reliability of the results.[3]
The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to correct for these sources of error.[2][5] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly throughout the entire analytical process, from extraction to ionization.[4][5]
This compound is a deuterated analog of 4-Nitrobenzoic acid and serves as an ideal internal standard for the quantification of structurally similar acidic compounds. Its use significantly improves the accuracy, precision, and robustness of the bioanalytical method.[2]
Principle of Internal Standardization
The fundamental principle of using an internal standard is to add a fixed concentration of the IS to all samples, calibrators, and quality controls. The ratio of the analyte's peak area to the IS's peak area is then used for quantification. This ratio remains constant even if there are variations in injection volume, ionization efficiency, or sample loss during preparation, as both the analyte and the IS are affected proportionally.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Acidic drugs of interest
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade
-
Reagents: Human plasma (K2-EDTA), Ultrapure water
-
Equipment:
-
Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 3.5 µm)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound (e.g., 1 µg/mL) in methanol.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
-
3. LC-MS/MS Conditions
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions: To be optimized for the specific analyte. For this compound, the transition would be determined by infusing a standard solution and performing a product ion scan of the deuterated parent ion.
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
-
Data Presentation
Table 1: Representative LC-MS/MS Performance Metrics
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is crucial in plasma due to high protein binding.[7] |
| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard.[7] |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations.[7] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation.[7] |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method.[7] |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value.[7] |
Visualizations
Caption: Experimental workflow for the quantification of acidic drugs.
Caption: Principle of internal standardization in LC-MS/MS.
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of acidic drugs in human plasma. This approach effectively compensates for experimental variability, leading to high-quality data suitable for regulatory submissions and crucial decision-making in drug development. The detailed protocol herein can be adapted for a wide range of acidic analytes, offering a versatile tool for bioanalytical laboratories.
References
- 1. texilajournal.com [texilajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol for Preparing 4-Nitrobenzoic Acid-d4 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of 4-Nitrobenzoic Acid-d4 stock solutions, intended for use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Quantitative Data Summary
The following table summarizes the key physical and solubility properties of 4-Nitrobenzoic acid, which are expected to be comparable for its deuterated analog, this compound.
| Property | Value | Reference |
| Molecular Formula | C₇HD₄NO₄ | N/A |
| Molecular Weight | 171.15 g/mol | |
| Appearance | Pale yellow crystalline solid | [2][3] |
| Melting Point | 237 °C (459 °F; 510 K) | [4] |
| Solubility in Water | <0.1 g/100 mL at 26 °C | [4] |
| Solubility in Methanol (B129727) | 1 g in 12 mL | [2] |
| Solubility in Ethanol | 1 g in 110 mL | [2] |
| Solubility in Acetone | 1 g in 20 mL | [2] |
| pKa | 3.44 (in water) | [2] |
| Storage Temperature | Recommended to see product label; generally store in a cool, dry, well-ventilated area.[5][6] | [5][6] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol. This concentration is a common starting point for creating serial dilutions for calibration curves and for use as an internal standard.
2.1. Materials
-
This compound (solid)
-
Methanol (LC-MS grade or equivalent)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper or boat
-
Pipettes and appropriate tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Amber glass vial with a PTFE-lined cap for storage
2.2. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6][7]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]
-
Handling: Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[6][8] Do not eat, drink, or smoke in the work area.[5][8]
-
Spills: In case of a spill, clean it up immediately by sweeping or vacuuming the solid material.[8] Avoid generating dust.[6]
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[7]
2.3. Procedure
-
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh the Compound: Carefully weigh out approximately 10.0 mg of this compound into the tared weighing boat. Record the exact weight.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. This can be done by carefully tapping the weighing boat or by using a spatula. To ensure all the powder is transferred, rinse the weighing boat with a small amount of methanol and add the rinse to the volumetric flask.
-
Dissolve the Compound: Add approximately 5-7 mL of methanol to the volumetric flask.
-
Mix Thoroughly: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds or place the flask in an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Bring to Volume: Once the solid is completely dissolved, carefully add methanol to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Final Mixing: Cap the volumetric flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clean, labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials.
-
Storage Conditions: Store the stock solution at -20°C for up to one month or at -80°C for up to six months to ensure stability.[9]
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. westliberty.edu [westliberty.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. medchemexpress.com [medchemexpress.com]
Application of 4-Nitrobenzoic Acid-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Deuterated compounds, such as 4-Nitrobenzoic Acid-d4, are invaluable tools in pharmacokinetic (PK) research. Their primary application lies in serving as stable isotope-labeled internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a deuterated analog like this compound is that its chemical and physical properties are nearly identical to the non-labeled analyte, 4-Nitrobenzoic Acid. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in extraction efficiency and instrument response.[1] This leads to highly accurate and precise quantification of the target analyte in complex biological matrices such as plasma, urine, and tissues.
Beyond its role as an internal standard, this compound can also be employed as a tracer in metabolic studies. By administering the deuterated compound, researchers can distinguish it from the endogenous or non-labeled exogenous compound, allowing for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) pathways. This is particularly useful for elucidating the metabolic fate of 4-Nitrobenzoic Acid, which is known to be metabolized via reduction of the nitro group to form 4-aminobenzoic acid and subsequent metabolites.
The use of this compound in pharmacokinetic studies enables the reliable determination of key PK parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). These parameters are crucial for assessing the safety and efficacy of new chemical entities and understanding the impact of various factors, such as co-administered drugs or disease states, on their pharmacokinetic profiles.
Metabolic Pathway of 4-Nitrobenzoic Acid
The primary metabolic transformation of 4-Nitrobenzoic Acid in biological systems is the reduction of the nitro group to an amino group, forming 4-aminobenzoic acid. This conversion is often mediated by gut microflora and hepatic enzymes. 4-aminobenzoic acid can then undergo further metabolism. The following diagram illustrates this principal metabolic pathway.
Caption: Metabolic pathway of 4-Nitrobenzoic Acid.
Experimental Protocols
Bioanalytical Method for Quantification of 4-Nitrobenzoic Acid in Plasma using LC-MS/MS
This protocol describes a representative method for the quantification of 4-Nitrobenzoic Acid in plasma using this compound as an internal standard.
a. Materials and Reagents:
-
4-Nitrobenzoic Acid (analyte)
-
This compound (internal standard, IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control plasma (e.g., human, rat, mouse)
b. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Nitrobenzoic Acid and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 4-Nitrobenzoic Acid by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile/water.
c. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound) to all samples except for the blank.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
d. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: To be determined by infusion of individual standard solutions. For example:
-
4-Nitrobenzoic Acid: Q1 (m/z) -> Q3 (m/z)
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
Pharmacokinetic Study Design (based on a rodent model)
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Dosing: Administer 4-Nitrobenzoic Acid intravenously (e.g., 1 mg/kg) or orally (e.g., 10 mg/kg) in a suitable vehicle.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to obtain plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for 4-Nitrobenzoic Acid concentrations using the validated LC-MS/MS method described above.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound.
Caption: Pharmacokinetic study workflow.
Data Presentation
The following tables summarize typical validation parameters for a bioanalytical method using a deuterated internal standard, based on regulatory guidelines (FDA and EMA).[2][3]
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20% | 1-10 ng/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ) | -10% to +10% |
| Precision (%RSD) | ≤ 15% (except LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85-110% |
| Matrix Effect | IS-normalized factor within acceptable limits | 0.9 - 1.1 |
Table 2: Stability Assessment
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles, -80°C to room temp. | Mean concentration within ±15% of nominal |
| Short-Term Stability | Room temperature for 24 hours | Mean concentration within ±15% of nominal |
| Long-Term Stability | -80°C for the duration of the study | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | Autosampler conditions for 48 hours | Mean concentration within ±15% of nominal |
Table 3: Representative Pharmacokinetic Parameters of 4-Nitrobenzoic Acid in Rats (Oral Administration)
Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1500 ± 350 |
| Tmax | h | 0.5 ± 0.2 |
| AUC(0-t) | ng*h/mL | 4500 ± 800 |
| t½ | h | 2.5 ± 0.5 |
References
Application Notes and Protocols for Quantitative Metabolite Analysis Using 4-Nitrobenzoic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realms of metabolomics, drug discovery, and development, the precise quantification of metabolites is paramount for understanding disease mechanisms, assessing drug efficacy, and monitoring toxicity. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for these analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS-based quantification can be compromised by various factors, including sample matrix effects and variability in sample preparation. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these issues, ensuring robust and reliable data.
This document provides detailed application notes and protocols for the use of 4-Nitrobenzoic Acid-d4 as an internal standard for the quantitative analysis of aromatic carboxylic acid metabolites in biological matrices. Aromatic carboxylic acids are a significant class of metabolites that can originate from endogenous metabolic pathways, gut microbiota metabolism, or as metabolites of xenobiotics, including drugs. Their accurate quantification is therefore of significant interest in various research and development areas. This compound, with its structural similarity to this class of compounds and the mass shift provided by the deuterium (B1214612) labels, serves as an ideal internal standard to correct for analytical variability.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a technique used to determine the quantity of a chemical substance in a sample. It works by adding a known amount of an isotopically enriched version of the substance of interest (in this case, this compound) to the sample. This "spiked" sample is then processed and analyzed by mass spectrometry. The isotopically labeled standard is chemically identical to the endogenous analyte and thus experiences the same processing and analysis effects, including extraction losses and ionization suppression or enhancement. By measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard, the concentration of the native analyte can be accurately determined, independent of variations in sample recovery or matrix effects.
Experimental Workflow
The general workflow for the quantitative analysis of aromatic carboxylic acids using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: A generalized workflow for quantitative metabolite analysis.
Application: Quantification of Aromatic Carboxylic Acids in Human Plasma
This protocol describes a method for the simultaneous quantification of a panel of aromatic carboxylic acids in human plasma using this compound as an internal standard.
Target Analytes
-
Benzoic Acid
-
Salicylic Acid
-
p-Hydroxybenzoic Acid
-
Hippuric Acid
-
Vanillic Acid
Materials and Reagents
-
This compound (Internal Standard)
-
Reference standards for all target analytes
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
Protocol: Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (this compound in methanol, e.g., 1 µg/mL).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol: LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzoic Acid | 121.0 | 77.0 | 15 |
| Salicylic Acid | 137.0 | 93.0 | 20 |
| p-Hydroxybenzoic Acid | 137.0 | 93.0 | 20 |
| Hippuric Acid | 178.1 | 134.1 | 10 |
| Vanillic Acid | 167.0 | 123.0 | 18 |
| This compound (IS) | 170.0 | 124.0 | 18 |
Note: MS parameters such as collision energy should be optimized for the specific instrument used.
Data Presentation: Expected Performance Metrics
The following table summarizes the expected performance of this method based on typical validation results for similar assays.
| Parameter | Expected Value | Comments |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |
| Limit of Quantification (LOQ) | 1 - 20 ng/mL | Dependent on instrument sensitivity and specific analyte. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |
| Recovery | 85 - 115% | Consistent recovery is crucial in complex matrices like plasma. |
| Matrix Effect | 85 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard. |
Signaling Pathway and Logical Relationship Diagram
The use of an internal standard is a critical logical step in achieving accurate quantification by correcting for various sources of error.
Caption: Logic of using an internal standard for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of aromatic carboxylic acid metabolites in complex biological matrices. The protocols and data presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their own laboratories. Proper method validation is crucial to ensure the accuracy and precision of the results obtained. The application of such rigorous quantitative methods is essential for advancing our understanding of metabolism and for the successful development of new therapeutics.
Application Note: Development and Validation of a Bioanalytical Method for 4-Nitrobenzoic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated bioanalytical method for the quantification of 4-Nitrobenzoic Acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 4-Nitrobenzoic Acid-d4, to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation. The simple and efficient protein precipitation extraction procedure, coupled with a rapid chromatographic separation, makes this method suitable for high-throughput analysis in pharmacokinetic and toxicokinetic studies. The method has been validated according to FDA guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.
Introduction
4-Nitrobenzoic acid is a key chemical intermediate used in the synthesis of various pharmaceuticals and dyes.[1][2] Its potential presence as a metabolite or an impurity necessitates the development of sensitive and reliable bioanalytical methods to study its pharmacokinetic and toxicological profile. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS bioanalysis.[3] A SIL-IS co-elutes with the analyte and behaves identically during extraction and ionization, thus effectively compensating for any variations and ensuring the highest data quality.[3] This application note provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of 4-Nitrobenzoic Acid, along with a summary of the method validation results.
Experimental Protocols
Materials and Reagents
-
Analytes: 4-Nitrobenzoic Acid, this compound (Internal Standard)
-
Reagents: Acetonitrile (B52724) (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Human plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Nitrobenzoic Acid and this compound in methanol (B129727).
-
Working Standard Solutions: Serially dilute the 4-Nitrobenzoic Acid stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 v/v Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 40°C.
-
Gradient Elution:
-
Start with 5% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 3 minutes.
-
Hold at 95% Mobile Phase B for 1 minute.
-
Return to 5% Mobile Phase B and equilibrate for 1 minute.
-
-
MS System: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.[4]
-
MRM Transitions:
-
4-Nitrobenzoic Acid: 166.0 > 122.0
-
This compound: 170.0 > 126.0
-
Method Validation
The bioanalytical method was validated according to the FDA's guidance for industry on bioanalytical method validation.[5]
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (R²) was consistently ≥ 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the tables below.
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean R² | ≥ 0.99 |
Table 2: Intra-Day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| LQC | 3 | 2.90 | 96.7 | 6.2 |
| MQC | 100 | 102.5 | 102.5 | 4.1 |
| HQC | 800 | 810.0 | 101.3 | 3.5 |
Table 3: Inter-Day Accuracy and Precision (3 runs, n=18)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.98 | 98.0 | 9.8 |
| LQC | 3 | 2.95 | 98.3 | 7.5 |
| MQC | 100 | 101.0 | 101.0 | 5.3 |
| HQC | 800 | 805.0 | 100.6 | 4.8 |
Table 4: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| LQC | 92.5 | 94.0 | 98.5 |
| HQC | 95.0 | 93.5 | 101.2 |
Table 5: Stability Data (LQC and HQC)
| Stability Condition | Duration | Accuracy Change (%) |
| Bench-top | 4 hours at RT | < 5% |
| Freeze-Thaw | 3 cycles | < 8% |
| Long-term | 30 days at -80°C | < 10% |
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of 4-Nitrobenzoic Acid in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development. The validation data demonstrates that the method meets the regulatory requirements for bioanalytical method validation.
References
- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3681444A - Preparation of para nitrobenzoic acids and 4{40 -nitro-4-biphenylcarboxylic acids - Google Patents [patents.google.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Nitrobenzoic Acid-d4 Spiking in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of a reliable internal standard is paramount for achieving accurate and precise results. 4-Nitrobenzoic Acid-d4, a deuterated analog of 4-Nitrobenzoic Acid, serves as an excellent internal standard for the quantification of 4-Nitrobenzoic Acid and related compounds in various biological and environmental matrices. Its chemical and physical properties closely mimic the analyte of interest, allowing it to compensate for variations in sample preparation, injection volume, and instrument response.[1] This document provides detailed application notes and protocols for the effective use of this compound as an internal standard, with a focus on sample preparation techniques.
Data Presentation: Performance Metrics
The following tables summarize the expected analytical performance when using this compound as an internal standard in different matrices. These values are derived from validation studies of structurally analogous deuterated compounds and serve as a reliable benchmark. Actual performance may vary based on specific experimental conditions and instrumentation.
Table 1: Expected Performance in Human Plasma
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is crucial due to potential protein binding. |
| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with a deuterated standard. |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation efficiency. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |
Table 2: Expected Performance in Human Urine
| Parameter | Expected Value | Comments |
| Recovery | 80 - 115% | Urine composition can be highly variable, potentially impacting recovery. |
| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and organic content. |
| Linearity (R²) | ≥ 0.99 | Important for reliable quantification in a variable matrix. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than plasma due to less protein binding. |
| Precision (%RSD) | < 15% | Demonstrates method robustness across different urine samples. |
| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability. |
Table 3: Expected Performance in Wastewater
| Parameter | Expected Value | Comments |
| Recovery | 70 - 120% | The complexity of wastewater can lead to a wider acceptable range for recovery. |
| Matrix Effect | 80 - 125% | Significant matrix effects can be expected; robust cleanup is essential. |
| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement in environmentally relevant concentrations. |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Dependent on the level of contamination and the efficiency of the extraction. |
| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental samples. |
| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to matrix complexity. |
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol (B129727).
-
Working Internal Standard (IS) Solution: Prepare a working solution of this compound by diluting the stock solution with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration that yields a robust signal on the analytical instrument (e.g., 100 ng/mL or 1 µg/mL). The optimal concentration should be determined during method development.
Sample Preparation Protocols
The choice of sample preparation technique depends on the matrix and the analytical goals. Below are protocols for common techniques.
This method is suitable for the rapid removal of proteins from plasma samples.
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working IS solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the tube for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
LLE is effective for extracting analytes from complex aqueous matrices like urine.
-
Pipette 500 µL of urine into a glass test tube.
-
Add 25 µL of the this compound working IS solution.
-
Add 50 µL of 1 M sodium hydroxide (B78521) (NaOH) to basify the sample.
-
Add 2 mL of ethyl acetate (B1210297).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction (steps 4-7) with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
SPE is a powerful technique for cleaning up and concentrating analytes from complex environmental samples like wastewater.
-
Filter a 100 mL wastewater sample through a 0.45 µm filter.
-
Acidify the sample to a pH of 2-3 with formic acid.
-
Spike the sample with 100 µL of the this compound working IS solution.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water (pH 2-3).
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Metabolic Pathway of 4-Nitrobenzoic Acid
The following diagram illustrates the primary bacterial degradation pathway of 4-Nitrobenzoic Acid.
Experimental Workflow for Internal Standard Spiking
This diagram outlines the general workflow for incorporating an internal standard in a quantitative analysis.
Logical Relationship of Sample Preparation Techniques
This diagram illustrates the selection logic for the appropriate sample preparation technique based on the sample matrix.
References
Application Notes and Protocols for 4-Nitrobenzoic Acid-d4 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates allows researchers to trace the flow of atoms through metabolic networks, providing a detailed understanding of cellular physiology. While commonly employed in central carbon metabolism, MFA is also a powerful tool for elucidating the biotransformation of xenobiotics, such as drugs and environmental pollutants.
This document provides a detailed, hypothetical application and protocol for the use of 4-Nitrobenzoic Acid-d4 as a tracer to investigate the metabolic flux through a bacterial degradation pathway. 4-Nitrobenzoic acid is a xenobiotic compound, and understanding its degradation is crucial for environmental bioremediation and toxicology studies. The use of a deuterium-labeled tracer like this compound enables the precise tracking of its metabolic fate.
Hypothetical Application: Elucidating the 4-Nitrobenzoic Acid Degradation Pathway in Pseudomonas putida
This application note describes a hypothetical study to quantify the metabolic flux of 4-Nitrobenzoic Acid in the bacterium Pseudomonas putida, a versatile organism known for its ability to degrade a wide range of aromatic compounds. The proposed pathway involves the reduction of the nitro group and subsequent entry into central carbon metabolism.
Metabolic Pathway of 4-Nitrobenzoic Acid Degradation
The hypothesized metabolic pathway for 4-Nitrobenzoic Acid degradation in Pseudomonas putida is depicted below. The pathway begins with the reduction of 4-Nitrobenzoic Acid to 4-Hydroxylaminobenzoic Acid, which is then converted to 3-Hydroxyanthranilate. This intermediate is subsequently funneled into the tricarboxylic acid (TCA) cycle.
Caption: Hypothetical metabolic pathway of this compound degradation.
Experimental Protocols
This section outlines the detailed experimental protocols for conducting a metabolic flux analysis study using this compound.
Bacterial Culture and Labeling
-
Strain: Pseudomonas putida (e.g., ATCC 700007).
-
Medium: M9 minimal medium supplemented with a primary carbon source (e.g., 10 mM glucose) for initial biomass growth.
-
Pre-culture: Inoculate a single colony of P. putida into 5 mL of M9 medium with glucose and grow overnight at 30°C with shaking (200 rpm).
-
Main Culture: Inoculate the main culture (50 mL of M9 medium with 10 mM glucose in a 250 mL flask) with the pre-culture to an initial OD600 of 0.05. Grow at 30°C with shaking until the mid-exponential phase (OD600 ≈ 0.6-0.8).
-
Labeling Experiment:
-
Harvest the cells from the main culture by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with fresh M9 medium containing no carbon source.
-
Resuspend the cells in 50 mL of fresh M9 medium where the sole carbon source is 1 mM 4-Nitrobenzoic Acid, consisting of a 50:50 mixture of unlabeled 4-Nitrobenzoic Acid and this compound.
-
Incubate under the same growth conditions and collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the isotopic enrichment of intracellular metabolites.
-
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by transferring 1 mL of the cell culture into 4 mL of a pre-chilled (-20°C) 60% methanol (B129727) solution.
-
Centrifugation: Centrifuge the quenched cell suspension at 10,000 x g for 5 min at -9°C.
-
Extraction:
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol).
-
Incubate at -20°C for 30 minutes with occasional vortexing.
-
-
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Storage: Store the extracts at -80°C until analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Chromatographic Separation: Use a suitable column for separating polar metabolites (e.g., a HILIC or reversed-phase C18 column).
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Analysis: Perform full scan analysis to detect all ions and targeted MS/MS analysis to confirm the identity of key metabolites and quantify their isotopic labeling patterns.
-
Data Acquisition: Acquire data for the mass isotopologues of 4-Nitrobenzoic Acid, 4-Hydroxylaminobenzoic Acid, 3-Hydroxyanthranilate, and key TCA cycle intermediates.
-
Data Analysis and Flux Calculation
-
Data Processing: Process the raw LC-MS data using appropriate software to identify peaks, perform peak integration, and correct for natural isotope abundance.
-
Isotopologue Distribution: Determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Metabolic Flux Modeling: Use a metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model of the 4-Nitrobenzoic Acid degradation pathway. This will allow for the calculation of the absolute or relative fluxes through the pathway.
Data Presentation
The following table presents hypothetical quantitative data that could be obtained from the described experiment. The data shows the mass isotopologue distribution of key metabolites after 60 minutes of labeling with a 50:50 mixture of 4-Nitrobenzoic Acid and this compound.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| 4-Nitrobenzoic Acid | 50.0 | 0.4 | 0.1 | 0.0 | 49.5 |
| 4-Hydroxylaminobenzoic Acid | 65.2 | 0.5 | 0.2 | 0.1 | 34.0 |
| 3-Hydroxyanthranilate | 78.9 | 0.6 | 0.3 | 0.2 | 20.0 |
| Citrate (from TCA cycle) | 95.1 | 2.5 | 1.3 | 0.8 | 0.3 |
| Succinate (from TCA cycle) | 96.8 | 1.9 | 0.9 | 0.3 | 0.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
The overall experimental workflow for this metabolic flux analysis study is outlined in the diagram below.
Caption: General experimental workflow for metabolic flux analysis.
Conclusion
This application note provides a hypothetical framework for utilizing this compound in metabolic flux analysis to study xenobiotic degradation pathways. The detailed protocols and expected data can serve as a guide for researchers interested in applying stable isotope tracers to investigate the metabolism of non-traditional substrates. This approach can provide invaluable insights into bioremediation processes, drug metabolism, and the environmental fate of pollutants.
Application Notes & Protocols: Incorporating 4-Nitrobenzoic Acid-d4 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-Nitrobenzoic Acid-d4 as an internal standard in the quantitative analysis of acidic environmental contaminants, particularly nitroaromatic compounds, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a robust technique to enhance the accuracy and precision of analytical methods by correcting for variations during sample preparation and instrumental analysis.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that involves the addition of a known quantity of an isotopically enriched standard, such as this compound, to a sample. This "isotope-labeled" standard is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (in this case, deuterium). By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample loss during preparation or fluctuations in the mass spectrometer's response.
Data Presentation: Expected Performance Metrics
The following tables summarize the expected performance of analytical methods utilizing this compound as an internal standard for the analysis of target analytes in various environmental matrices. These values are based on typical performance characteristics observed for similar deuterated benzoic acid derivatives in LC-MS/MS analyses and should be considered as a general guide.[1] Method validation should be performed to establish specific performance metrics for the analytes and matrices of interest.
Table 1: Expected Performance in Water Samples (e.g., Groundwater, Surface Water)
| Parameter | Expected Value | Comments |
| Recovery | 80 - 120% | Recovery may vary depending on the specific analyte and the complexity of the water matrix. |
| Matrix Effect | 85 - 115% | Minimal matrix effect is anticipated with the use of a co-eluting stable isotope-labeled internal standard. |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a defined concentration range. |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Dependent on the analyte, instrument sensitivity, and sample pre-concentration. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of the measured values to the true values. |
Table 2: Expected Performance in Soil/Sediment Samples
| Parameter | Expected Value | Comments |
| Recovery | 70 - 120% | Extraction efficiency from solid matrices can be more variable. |
| Matrix Effect | 75 - 125% | Soil and sediment extracts are typically more complex, potentially leading to greater matrix effects. |
| Linearity (R²) | ≥ 0.99 | Crucial for reliable quantification in complex environmental samples. |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/g | Dependent on extraction efficiency, cleanup procedures, and instrument sensitivity. |
| Precision (%RSD) | < 20% | A higher variability may be acceptable for solid matrices due to their heterogeneity. |
| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to the complexity of the sample matrix. |
Experimental Protocols
Protocol 1: Analysis of Nitroaromatic Compounds in Water Samples
This protocol describes the use of Solid-Phase Extraction (SPE) for the pre-concentration of nitroaromatic compounds from water samples, followed by LC-MS/MS analysis with this compound as an internal standard.
1. Materials and Reagents
-
This compound solution (e.g., 1 µg/mL in methanol)
-
Target analyte standards
-
Methanol (B129727), Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (reagent grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Glass fiber filters (0.45 µm)
2. Sample Preparation (Solid-Phase Extraction)
-
Filter a 100 mL water sample through a 0.45 µm glass fiber filter to remove particulate matter.
-
Acidify the sample to a pH of approximately 3 with formic acid.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., to a final concentration of 50 ng/L).
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified ultrapure water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes and the internal standard from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
Ionization Mode: ESI Negative
-
MRM Transitions: Specific precursor and product ions for the target analytes and this compound must be determined by infusing pure standards. For this compound, a potential transition would be m/z 170 -> m/z 124.
Protocol 2: Analysis of Nitroaromatic Compounds in Soil/Sediment Samples
This protocol outlines a procedure for the extraction of nitroaromatic compounds from soil and sediment samples prior to LC-MS/MS analysis using this compound as an internal standard.
1. Materials and Reagents
-
This compound solution (e.g., 1 µg/mL in methanol)
-
Target analyte standards
-
Acetonitrile, Methanol (LC-MS grade)
-
Formic Acid (reagent grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL)
2. Sample Preparation (Solvent Extraction)
-
Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 20 mL of acetonitrile to the tube.
-
Vortex the sample vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 3-7) with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.
-
Add 10 mL of ultrapure water to the concentrated extract and vortex.
-
Proceed with Solid-Phase Extraction as described in Protocol 1, step 4 onwards.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of contaminants in water samples.
Caption: Experimental workflow for the analysis of contaminants in soil/sediment samples.
Caption: Logical flow of quantification using the isotope dilution method.
References
Application Notes and Protocols for the Use of 4-Nitrobenzoic Acid-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug discovery and development, understanding the metabolic fate of new chemical entities is paramount. In vitro drug metabolism studies are essential for predicting in vivo pharmacokinetics, identifying potential drug-drug interactions, and elucidating metabolic pathways. 4-Nitrobenzoic acid is a compound known to undergo metabolic reduction of its nitro group, primarily mediated by liver enzymes.[1] Its deuterated analog, 4-Nitrobenzoic Acid-d4, serves as a valuable tool in these studies. The incorporation of stable isotopes allows for the precise and accurate quantification of the parent compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), by serving as an internal standard to correct for matrix effects and variability in sample processing.[2][3]
These application notes provide a comprehensive workflow for utilizing this compound in drug metabolism studies, including protocols for in vitro metabolism assays and cytochrome P450 (CYP450) inhibition screening.
Data Presentation
Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| This compound (µM) | 1, 10, 50 |
| Microsomal Protein (mg/mL) | 0.5 |
| Metabolite Formed | 4-Aminobenzoic Acid-d4 |
| Metabolite Formation Rate | Varies (dependent on substrate concentration) |
Table 2: LC-MS/MS Parameters for the Analysis of this compound and 4-Aminobenzoic Acid-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| This compound | 172.1 | 126.1 | 15 | Negative |
| 4-Aminobenzoic Acid-d4 | 142.1 | 96.1 | 20 | Positive |
| 4-Aminobenzoic Acid | 138.1 | 92.1 | 20 | Positive |
Note: The MRM transitions for this compound are predicted based on the structure and common fragmentation patterns of benzoic acid derivatives. The transitions for 4-Aminobenzoic Acid are based on published data.[4] It is crucial to optimize these parameters on the specific instrument being used.
Table 3: Standard Assay Conditions for CYP450 Inhibition Screening
| Parameter | Condition |
| Enzyme Source | Human Liver Microsomes (HLM) |
| HLM Protein Concentration | 0.2 mg/mL |
| Test Compound Concentration | 0.1 - 50 µM |
| Probe Substrate Concentration | At or below Km |
| Cofactor | NADPH Regenerating System |
| Incubation Temperature | 37°C |
| Incubation Time | 10 - 30 minutes |
| Analysis Method | LC-MS/MS |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to determine the rate of metabolism of this compound to its primary metabolite, 4-Aminobenzoic Acid-d4.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic Acid
-
Purified Water (LC-MS grade)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions of this compound by diluting the stock solution with phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (to make up the final volume)
-
Human Liver Microsomes (to a final concentration of 0.5 mg/mL)
-
This compound working solution (to final concentrations of 1, 10, and 50 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (if a different one is used for quantification of the non-deuterated metabolite). The use of a deuterated standard as the analyte can sometimes preclude the need for a separate internal standard if the goal is solely to monitor its disappearance.
-
The "0-minute" sample is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method with the parameters outlined in Table 2.
-
Quantify the amounts of this compound and its metabolite, 4-Aminobenzoic Acid-d4, at each time point.
-
Protocol 2: CYP450 Inhibition Assay using 4-Nitrobenzoic Acid as a Probe Substrate
This protocol is a general guideline to assess the potential of a test compound to inhibit the metabolism of 4-Nitrobenzoic Acid.
Materials:
-
4-Nitrobenzoic Acid
-
Test Compound
-
Human Liver Microsomes (HLM)
-
Specific CYP450 probe substrates and their known inhibitors (for control experiments)
-
NADPH Regenerating System
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Formic Acid
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
Prepare a working solution of 4-Nitrobenzoic Acid at a concentration close to its Km (if known, otherwise a concentration that gives a reasonable signal, e.g., 10 µM).
-
-
Incubation:
-
In a 96-well plate, add:
-
Phosphate buffer
-
Human Liver Microsomes (to a final concentration of 0.2 mg/mL)
-
Test compound at various concentrations (e.g., 0.1 to 50 µM). Include a vehicle control (no test compound).
-
-
Pre-incubate for 5 minutes at 37°C.
-
Add the 4-Nitrobenzoic Acid working solution.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a fixed incubation time (e.g., 15 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound or this compound if not used as the substrate).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Monitor the formation of 4-Aminobenzoic Acid.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 4-Aminobenzoic Acid formation at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable model.
-
Mandatory Visualization
Caption: Workflow for in vitro metabolism of this compound.
Caption: Primary metabolic pathway of this compound.
Caption: Logical flow of a CYP450 inhibition assay.
References
- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Application Notes and Protocols for Optimal Concentration of 4-Nitrobenzoic Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of 4-Nitrobenzoic Acid-d4 as a stable isotope-labeled internal standard (SIL-IS) for accurate and reliable quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The use of a SIL-IS is a critical practice in bioanalysis and other quantitative applications to compensate for variability in sample preparation, chromatography, and ionization.[1][2]
Introduction
This compound is the deuterated form of 4-Nitrobenzoic acid. As a SIL-IS, it is an ideal tool for quantitative mass spectrometry-based assays. Its physicochemical properties closely mimic the non-labeled analyte of interest, ensuring that it behaves almost identically during sample extraction, chromatographic separation, and ionization. This mimicry allows for the correction of matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision in quantitative results.[2][3] The selection of an appropriate concentration for the internal standard is a crucial step in method development to ensure the reliability and reproducibility of the analytical method.[4][5]
Key Principles of Internal Standard Concentration Selection
The optimal concentration of an internal standard should be carefully determined during method validation. The ideal concentration will:
-
Provide a robust and reproducible signal: The peak area of the internal standard should be consistent across all samples, including calibration standards, quality controls, and unknown samples.[6]
-
Be well above the limit of detection (LOD): A concentration too close to the LOD can lead to poor reproducibility.[6]
-
Avoid detector saturation: An excessively high concentration can saturate the mass spectrometer's detector, leading to a non-linear response.
-
Fall within the linear dynamic range of the instrument: Both the analyte and the internal standard should be analyzed within their linear response ranges.
-
Effectively compensate for matrix effects: The chosen concentration should ensure that the analyte-to-internal standard peak area ratio remains constant despite variations in the sample matrix.
Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific applications and matrices.
Preparation of Stock and Working Solutions
Materials:
-
This compound
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ultrapure water
-
Formic acid (LC-MS grade)
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL. Store this stock solution at -20°C.
-
Intermediate Stock Solution (10 µg/mL): Dilute the 1 mg/mL stock solution 1:100 with methanol to obtain a 10 µg/mL intermediate stock solution.
-
Working Solutions: Prepare a series of working solutions of this compound by diluting the intermediate stock solution with a suitable solvent (e.g., 50:50 methanol:water). The concentration of these working solutions should be tested to determine the optimal concentration for the assay. Suggested starting concentrations for testing are 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, and 1000 ng/mL.[7]
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. Below are example protocols for plasma and wastewater.
3.2.1. Protein Precipitation for Plasma Samples
This protocol is adapted from a method for a similar deuterated benzoic acid derivative.[7]
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.2. Solid-Phase Extraction (SPE) for Wastewater Samples
This protocol is adapted from a method for a similar deuterated benzoic acid derivative.[7]
-
Filter a 100 mL wastewater sample through a 0.45 µm filter.
-
Acidify the sample to pH 2-3 with formic acid.
-
Spike with 100 µL of the this compound internal standard working solution.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following are general LC-MS/MS conditions that can be used as a starting point for method development.
| Parameter | Recommended Setting |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
Protocol for Determining the Optimal Internal Standard Concentration
This experiment is designed to identify the concentration of this compound that provides a stable and appropriate signal intensity across the calibration range of the analyte.
Methodology:
-
Prepare Analyte Calibration Standards: Prepare a series of at least 6-8 non-zero calibration standards of the non-labeled analyte in the appropriate blank matrix, covering the expected concentration range of the samples.
-
Prepare Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 10, 50, 100, 500, and 1000 ng/mL).
-
Spike Samples: For each analyte calibration standard concentration, create separate samples. Spike each set of calibration standards with a different concentration of the this compound working solution.
-
Analyze Samples: Analyze all prepared samples using the developed LC-MS/MS method.
-
Evaluate the Data:
-
Internal Standard Response: Check the peak area of the this compound in all samples. The optimal concentration should yield a consistent and reproducible peak area across all samples.
-
Calibration Curve Linearity: Construct a calibration curve for each internal standard concentration by plotting the peak area ratio (analyte/IS) against the nominal analyte concentration. The optimal IS concentration will result in a linear calibration curve with a correlation coefficient (r²) ≥ 0.99.[7]
-
Accuracy and Precision: Evaluate the accuracy and precision of the quality control (QC) samples at each IS concentration. The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[8]
-
Data Presentation
The following tables summarize the expected performance characteristics when using an optimized concentration of this compound as an internal standard in different matrices. These values are illustrative and based on typical acceptance criteria for bioanalytical method validation.[7][8]
Table 1: Expected Performance in Human Plasma
| Validation Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is crucial due to high protein binding. |
| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with a deuterated standard. |
| Linearity (r²) | ≥ 0.99 | Essential for accurate quantification. |
| LLOQ | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |
Table 2: Expected Performance in Wastewater
| Validation Parameter | Expected Value | Comments |
| Recovery | 70 - 120% | Wastewater is a complex matrix, making consistent recovery challenging. |
| Matrix Effect | 70 - 130% | Significant matrix effects are common; a deuterated standard is critical for correction. |
| Linearity (r²) | ≥ 0.99 | Necessary for accurate measurement in environmentally relevant concentrations. |
| LLOQ | 0.1 - 1 µg/L | Lower detection limits are often required for environmental monitoring. |
| Precision (%RSD) | < 20% | Higher variability may be accepted for complex environmental samples. |
| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to matrix complexity. |
Visualizations
Caption: Workflow for determining the optimal internal standard concentration.
Caption: Logical relationship of internal standard use for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of 4-Nitrobenzoic Acid-d4
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to poor signal intensity of 4-Nitrobenzoic Acid-d4 in analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound, providing step-by-step guidance to enhance signal intensity and ensure data quality.
Question 1: Why is the signal intensity of my this compound internal standard consistently low or absent?
Answer: A weak or non-existent signal for this compound can be attributed to several factors, from sample preparation to instrument settings. Below is a systematic approach to identify and resolve the root cause.
Question 2: My chromatographic peak for this compound is broad, split, or shows poor shape. What could be the cause?
Answer: Poor peak shape is often a chromatographic issue. Given that 4-Nitrobenzoic Acid is an acidic compound, its retention and peak shape on a reversed-phase column are highly dependent on the mobile phase pH.
Question 3: The signal of my this compound is highly variable between injections or samples. What are the likely causes?
Answer: Signal variability can stem from issues with the internal standard itself, matrix effects, or instrument instability.
Question 4: I suspect my sample matrix is suppressing the signal of this compound. How can I confirm and mitigate this?
Answer: Matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the analyte, are a common cause of signal suppression in LC-MS/MS analysis.
Data Presentation
The following table summarizes expected performance metrics for a deuterated internal standard like this compound in common biological matrices. These values are illustrative and based on data from structurally similar deuterated benzoic acid derivatives. Actual performance may vary depending on the specific experimental conditions.[1]
| Parameter | Plasma | Urine | Wastewater | Comments |
| Recovery | 85 - 110% | 80 - 115% | 70 - 120% | Influenced by the efficiency of the sample preparation method. |
| Matrix Effect | 90 - 115% | 85 - 120% | 75 - 125% | A value of 100% indicates no matrix effect. <100% is suppression, >100% is enhancement. |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 | Essential for accurate quantification over a defined concentration range. |
| Precision (%RSD) | < 15% | < 15% | < 20% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 20% | Reflects the closeness of the measured values to the true values. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma)
This protocol is a general method for the extraction of small molecules from plasma and is a good starting point for the analysis of this compound.
-
Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general set of conditions for the analysis of 4-Nitrobenzoic Acid. Optimization will be required for your specific instrumentation and application.
-
LC System: An Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to the initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Negative ion mode is generally preferred for acidic compounds.
-
MRM Transitions: The specific MRM transitions for this compound will need to be determined by infusing a standard solution and optimizing the precursor and product ions. For the non-deuterated form, a common transition is the decarboxylation of the deprotonated molecule.[2]
Visualizations
Caption: A logical workflow for troubleshooting poor signal intensity of this compound.
Caption: Diagram illustrating how matrix effects can lead to ion suppression and poor signal intensity.
References
Technical Support Center: Minimizing Ion Suppression with 4-Nitrobenzoic Acid-d4
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing ion suppression when using 4-Nitrobenzoic Acid-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis?
A1: Ion suppression is a matrix effect that occurs in LC-MS analysis where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to a decreased signal intensity for your analyte of interest, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" encompasses all components within a sample apart from the analyte, such as proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression typically takes place in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can impede the analyte's ability to form gas-phase ions.[1]
Q2: I am using this compound as an internal standard. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification.[1] However, this is not always a guarantee. "Differential ion suppression" can occur, where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the internal standard, causing them to encounter different matrix components as they elute.[1] This separation can be a result of the "deuterium isotope effect," where the substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule.[1]
Q3: What are the common causes of ion suppression when analyzing samples containing 4-Nitrobenzoic Acid?
A3: Ion suppression can stem from various sources, including:
-
Endogenous matrix components: Biological samples are complex and contain numerous compounds such as salts, phospholipids, and proteins that can interfere with the ionization of 4-Nitrobenzoic Acid.[4]
-
Exogenous substances: Contaminants introduced during sample collection, processing, or from the LC system itself can cause suppression. This includes plasticizers from collection tubes, detergents, and mobile phase additives.
-
High analyte concentration: At very high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.
-
Poor chromatographic separation: If 4-Nitrobenzoic Acid co-elutes with a highly abundant matrix component, significant ion suppression can be expected.[3]
Q4: How can I determine if ion suppression is affecting my analysis of 4-Nitrobenzoic Acid?
A4: A post-column infusion experiment is a widely used technique to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of 4-Nitrobenzoic Acid solution into the mass spectrometer's ion source, post-analytical column. A blank matrix extract is then injected onto the LC column. Any dip in the constant baseline signal of 4-Nitrobenzoic Acid indicates a region where co-eluting matrix components are causing ion suppression.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 4-Nitrobenzoic Acid using this compound as an internal standard.
Problem 1: Low or inconsistent signal for 4-Nitrobenzoic Acid in matrix samples compared to neat standards.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Perform a post-column infusion experiment to identify the retention time regions with the most significant suppression. 2. Optimize chromatography to separate the 4-Nitrobenzoic Acid peak from these suppressive regions. This may involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate. 3. Improve sample preparation to remove interfering matrix components. Consider more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[4] |
| Differential Ion Suppression | 1. Verify co-elution: Carefully examine the chromatograms of 4-Nitrobenzoic Acid and this compound. Perfect co-elution is crucial for accurate correction.[1] 2. Adjust chromatographic conditions: Minor changes to the mobile phase composition or temperature may help to achieve better co-elution. |
| Sub-optimal Internal Standard Concentration | 1. Evaluate a range of this compound concentrations. An excessively high concentration can lead to its own suppression effects, while a concentration that is too low may not provide a stable signal. |
Problem 2: The signal for the this compound internal standard is highly variable across different samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Ensure consistent and precise pipetting of the internal standard into all samples, standards, and quality controls. 2. Standardize all sample preparation steps, including vortexing times, centrifugation speeds, and evaporation conditions. |
| Matrix Variability | 1. Use matrix-matched calibration standards and quality controls. This involves preparing your standards and QCs in the same biological matrix as your unknown samples to mimic the matrix effects.[1] 2. Consider a more robust sample cleanup method to minimize the impact of sample-to-sample matrix variations. |
| Carryover | 1. Inject blank solvent samples after a high-concentration sample to check for carryover of either the analyte or matrix components. 2. Optimize the autosampler wash method to ensure the needle and injection port are thoroughly cleaned between injections. |
Data Presentation: Expected Performance Metrics
The following tables summarize the expected performance of a well-optimized LC-MS/MS method for 4-Nitrobenzoic Acid using this compound as an internal standard in common biological matrices. These values are illustrative and based on typical performance for similar small acidic molecules. Actual performance may vary depending on the specific instrumentation and experimental conditions.[5]
Table 1: Performance in Human Plasma
| Parameter | Expected Value | Comments |
| Recovery | 85 - 115% | Consistent recovery is important in a complex matrix like plasma. |
| Matrix Effect | 85 - 115% | A value close to 100% indicates minimal ion suppression or enhancement. |
| Linearity (r²) | ≥ 0.99 | Essential for accurate quantification over a defined concentration range. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the method. |
| Accuracy (%Bias) | ± 15% | Reflects how close the measured values are to the true values. |
Table 2: Performance in Human Urine
| Parameter | Expected Value | Comments |
| Recovery | 80 - 120% | Urine composition can be highly variable, potentially affecting recovery. |
| Matrix Effect | 80 - 120% | Higher potential for ion suppression or enhancement due to salts and other compounds. |
| Linearity (r²) | ≥ 0.99 | Important for reliable quantification in a variable matrix. |
| Precision (%RSD) | < 15% | Demonstrates the robustness of the method across different urine samples. |
| Accuracy (%Bias) | ± 15% | Ensures dependable results despite the variability of the matrix. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect for 4-Nitrobenzoic Acid
Objective: To quantitatively assess the degree of ion suppression or enhancement for 4-Nitrobenzoic Acid in a specific biological matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike 4-Nitrobenzoic Acid and this compound into the final reconstitution solvent at a known concentration (e.g., mid-level of the calibration curve).
-
Set B (Post-Extraction Spike): Process blank biological matrix samples (e.g., plasma, urine) through the entire sample preparation procedure. Spike 4-Nitrobenzoic Acid and this compound into the final extracted matrix at the same concentration as Set A.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
Objective: A quick and simple method for the extraction of 4-Nitrobenzoic Acid from plasma samples.
Methodology:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, and inject into the LC-MS/MS system.[5]
Visualizations
Caption: A logical workflow for troubleshooting ion suppression.
References
how to prevent deuterium-hydrogen exchange for 4-Nitrobenzoic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing deuterium-hydrogen (D-H) exchange for 4-Nitrobenzoic Acid-d4. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the isotopic integrity of your deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) (D) atom in a molecule is replaced by a hydrogen (H) atom from its environment, or vice versa.[1] For this compound, this is a concern because the loss of deuterium atoms from the aromatic ring compromises its isotopic purity. This can lead to inaccurate results in quantitative analyses, such as mass spectrometry, where the deuterated compound is often used as an internal standard.[2]
Q2: Which deuterium atoms in this compound are susceptible to exchange?
A2: There are two types of deuterium atoms in this compound with different susceptibilities to exchange:
-
Carboxylic Acid Deuterium (-COOD): The deuterium on the carboxylic acid group is highly labile and will rapidly exchange with protons from any protic solvent (e.g., water, methanol).[1]
-
Aromatic Deuteriums (on the benzene (B151609) ring): The four deuterium atoms on the aromatic ring are much more stable and are not readily exchangeable under normal conditions. However, they can undergo exchange under forcing conditions such as high pH (basic), low pH (acidic), high temperatures, or in the presence of metal catalysts.[1]
Q3: What are the primary factors that promote D-H exchange on the aromatic ring of this compound?
A3: The primary factors that can promote D-H exchange on the aromatic ring are:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the exchange. The rate of exchange is generally at its minimum between pH 2.5 and 3.[3]
-
Temperature: Higher temperatures increase the rate of D-H exchange.[3]
-
Solvent: Protic solvents, which have exchangeable protons (e.g., water, alcohols), can serve as a source of hydrogen atoms and facilitate exchange. Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are preferred.[3]
-
Metal Catalysts: Certain transition metals can facilitate D-H exchange on aromatic rings.
Q4: How does the nitro group (-NO2) on this compound affect the stability of the aromatic deuterium atoms?
A4: The nitro group is a strong electron-withdrawing group. Electron-withdrawing groups generally decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution, which is a common mechanism for D-H exchange under acidic conditions. However, under basic conditions, electron-withdrawing groups can increase the acidity of the aromatic protons (or deuterons), potentially making them more susceptible to deprotonation and subsequent exchange. Studies on similar compounds like 3-nitroaniline (B104315) have shown a lower rate of acid-catalyzed H-D exchange compared to compounds with electron-donating groups.[4]
Q5: How should I store this compound to ensure its long-term stability?
A5: To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C). If you need to store it in solution, use a high-purity, anhydrous aprotic solvent and store it at low temperature.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to D-H exchange in your experiments with this compound.
Issue 1: Loss of Deuterium Signal or Decrease in Isotopic Purity in Analytical Data (e.g., LC-MS)
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Rationale |
| Back-exchange with protic solvents | Use aprotic solvents (e.g., acetonitrile, THF) for sample preparation and as the organic component of the mobile phase whenever possible. If protic solvents are necessary, minimize contact time and keep the temperature low.[3] | Protic solvents provide a source of protons that can readily exchange with the deuterium atoms on your compound.[3] |
| pH of the solution is too high or too low | Maintain the pH of your solutions, including mobile phases, between 2.5 and 7. For LC-MS analysis, quenching the exchange by rapidly lowering the pH to around 2.5-3 is a common strategy to minimize back-exchange during the run.[3] | D-H exchange on aromatic rings is catalyzed by both acids and bases. The rate of exchange is typically at its minimum in a slightly acidic environment.[3] |
| High temperature during sample preparation or analysis | Perform all experimental steps at or below room temperature. Use a cooled autosampler for LC-MS analysis. | Higher temperatures provide the activation energy needed for the D-H exchange reaction to occur more rapidly.[3] |
| Presence of residual metal catalysts | Ensure all glassware and reagents are free from contamination with transition metals that might have been used in the synthesis of the compound or in other experimental steps. | Metal catalysts can lower the energy barrier for D-H exchange on aromatic rings. |
Troubleshooting Workflow for Deuterium Loss
References
Technical Support Center: Optimizing Chromatographic Separation of 4-Nitrobenzoic Acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 4-Nitrobenzoic Acid-d4.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.
Question: My this compound peak is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing for acidic compounds like this compound in reversed-phase chromatography is a common issue. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[1] Here’s a systematic approach to troubleshoot and resolve peak tailing:
-
Check Mobile Phase pH: The most frequent cause of tailing for acidic compounds is an inappropriate mobile phase pH. If the pH is not low enough, the carboxylic acid group of this compound can be deprotonated, leading to interaction with residual silanol (B1196071) groups on the silica-based column packing.
-
Solution: Lower the mobile phase pH to approximately 2-3 by adding an acidifier like formic acid or phosphoric acid.[2][3] This ensures the analyte is in its protonated, less polar form, leading to better retention and peak shape on a C18 column.[2] For Mass Spectrometry (MS) applications, formic acid is preferred over non-volatile acids like phosphoric acid.[3][4]
-
-
Column Choice and Condition: The type and condition of your column can significantly impact peak shape.
-
Solution:
-
Use a modern, high-purity silica (B1680970) column with good end-capping to minimize the number of accessible silanol groups.[5]
-
If the column is old or has been used extensively with high pH mobile phases, it may be degraded.[1] Consider replacing the column.
-
A build-up of contaminants on the column can also cause tailing.[6] Try flushing the column with a strong solvent.
-
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.[5]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Extra-column Effects: Issues outside of the column can also contribute to peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing of this compound.
Question: I am observing a shift in the retention time of my this compound peak. What could be the cause?
Answer:
Retention time shifts can be frustrating as they affect the reliability and reproducibility of your analysis. The direction and consistency of the shift can help diagnose the problem.
-
Gradual, Unidirectional Drift: This is often due to changes in the mobile phase composition or column equilibration.[8]
-
Solution:
-
Mobile Phase: If using a volatile mobile phase component, evaporation can alter its composition over time. Prepare fresh mobile phase daily. If preparing the mobile phase online, ensure the mixer is functioning correctly.[9]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can cause retention time drift in the initial injections.[10]
-
-
-
Sudden or Random Shifts: These are often indicative of a more abrupt change in the system.
-
Solution:
-
Leaks: Check the system for any leaks, as this can affect the flow rate and pressure.
-
Pump Performance: Inconsistent pump performance can lead to a fluctuating flow rate. Check the pump for air bubbles and ensure it is properly primed.
-
Temperature Fluctuations: Temperature can influence retention time. Using a column oven will provide a stable temperature environment.[8][11]
-
-
-
Analyte-Specific Shifts: If only the this compound peak is shifting, it is likely a chemical issue.
Question: Why do I see a split or fronting peak for this compound?
Answer:
Split or fronting peaks are less common than tailing but can indicate significant problems with the column or sample introduction.
-
Column Void or Contamination: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split or distorted peak.[1][7]
-
Solution: If a void is suspected, the column usually needs to be replaced.[5] A blocked frit can sometimes be cleared by back-flushing the column (if the manufacturer allows it). Using a guard column can help protect the analytical column from particulates and strongly retained matrix components.[7]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting and fronting.[5]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[5]
-
-
High pH Mobile Phase: Using a high pH mobile phase (pH > 8) with a standard silica-based column can cause the silica to dissolve, leading to column collapse and fronting peaks.[1]
-
Solution: Operate within the recommended pH range for your column. For this compound, a low pH mobile phase is recommended anyway to ensure good retention and peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound?
A1: A good starting point for the analysis of this compound is a reversed-phase method.[3][4]
| Parameter | Recommendation |
| Column | C18, 3-5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) and Water with an acidic modifier |
| Acidic Modifier | 0.1% Formic Acid (for LC-MS) or 0.1% Phosphoric Acid (for UV detection)[3][4] |
| Elution Mode | Isocratic or Gradient |
| Detection | UV or Mass Spectrometry |
For an isocratic method, a starting point could be a ratio of 30% acetonitrile to 70% acidified water.[2] A scouting gradient can be used to determine the optimal isocratic conditions or to develop a gradient method for more complex samples.[2]
Q2: How should I prepare this compound in a biological matrix like plasma for LC-MS/MS analysis?
A2: For biological matrices such as plasma, sample preparation is crucial to remove proteins and other interferences. Protein precipitation is a common and straightforward method.[14]
Experimental Protocol: Protein Precipitation for Plasma Samples
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add your working solution of this compound.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the tube to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete mixing and precipitation.[14]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[14]
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for analysis.
-
Injection: Inject the supernatant into the LC-MS/MS system.
Logical Relationship for Sample Preparation Choice
Caption: Decision tree for selecting a sample preparation method for this compound.
Q3: What are the expected mass transitions for this compound in LC-MS/MS analysis?
A3: In negative ion mode electrospray ionization (ESI), this compound will lose a proton to form the [M-H]⁻ ion. The exact mass of 4-Nitrobenzoic Acid is 167.12 g/mol . For the deuterated d4 version, the mass will be higher. The fragmentation of the precursor ion will lead to specific product ions. While the exact mass transitions should be optimized on your specific instrument, a common fragmentation is the loss of NO2.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Tentative | Ionization Mode |
| 4-Nitrobenzoic Acid | 166.0 | 122.0 (Loss of NO2) | Negative ESI |
| This compound | ~170.0 | ~126.0 (Loss of NO2) | Negative ESI |
Note: The exact m/z values for the deuterated compound will depend on the positions of the deuterium (B1214612) atoms. These values should be confirmed experimentally.
Q4: Can I use this compound as an internal standard for the quantification of the non-deuterated 4-Nitrobenzoic Acid?
A4: Yes, this compound is an ideal internal standard for the quantification of 4-Nitrobenzoic Acid. A deuterated internal standard is considered the gold standard in quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in sample recovery.[15]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]
- 3. 4-Nitrobenzoic acid | SIELC Technologies [sielc.com]
- 4. Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. support.waters.com [support.waters.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Addressing Matrix Effects with 4-Nitrobenzoic Acid-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects when using 4-Nitrobenzoic Acid-d4 (NBA-d4) as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the target analyte.[1][2] When using this compound as an internal standard, matrix effects are a concern because if they affect the analyte and the internal standard differently (a phenomenon known as differential matrix effects), it can lead to erroneous results.[2]
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: Deuterated internal standards, such as this compound, are the preferred choice for compensating for matrix effects in LC-MS/MS analyses.[1] Because they are chemically very similar to the analyte of interest, they tend to co-elute and experience similar degrees of ion suppression or enhancement.[1][3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[1] A slight difference in chromatographic retention time between the analyte and the deuterated standard, known as an isotopic effect, can sometimes occur.[1] If this slight separation causes them to elute in regions with different levels of matrix-induced ion suppression, it can lead to inaccurate quantification.[1]
Q4: What are the primary strategies to minimize or troubleshoot matrix effects when using this compound?
A4: Several strategies can be employed to address matrix effects:
-
Sample Preparation: Implementing more effective sample cleanup techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT) can remove many interfering matrix components.[4][5] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to produce very clean extracts.[6]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte and NBA-d4 from co-eluting matrix interferences is a very effective approach.[4] This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a different type of analytical column.[4][7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby lessening their impact on ionization.[4][8] However, this approach may compromise the method's limit of quantitation.[8]
Troubleshooting Guides
Issue 1: Poor reproducibility of the analyte/NBA-d4 peak area ratio across different samples.
This often points to differential matrix effects, where the analyte and the internal standard are not being affected by the matrix in the same way.
-
Logical Workflow for Troubleshooting Poor Reproducibility:
Caption: Troubleshooting workflow for poor reproducibility.
Issue 2: Low signal intensity for both the analyte and this compound.
This suggests significant ion suppression is affecting both compounds.
-
Logical Workflow for Troubleshooting Low Signal Intensity:
Caption: Troubleshooting workflow for low signal intensity.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of matrix effects.
1. Sample Set Preparation:
-
Set A (Neat Solution): Prepare standards of the analyte and this compound at various concentrations in the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Obtain at least six different lots of blank matrix. Process these blank matrix samples through the entire sample preparation procedure. In the final extract, spike the analyte and NBA-d4 to the same concentrations as in Set A.[1]
-
Set C (Pre-Spiked Matrix): Spike the analyte and NBA-d4 into the six different lots of blank matrix at the same concentrations as in Set A before the sample preparation procedure.[1]
2. Data Analysis:
Analyze all three sets of samples by LC-MS/MS. Calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
Data Presentation: Example Matrix Effect Evaluation
| Compound | Peak Area (Neat Solution - Set A) | Peak Area (Post-Spiked Matrix - Set B) | Matrix Effect (%) |
| Analyte | 1,500,000 | 900,000 | 60.0% (Suppression) |
| This compound | 1,600,000 | 1,280,000 | 80.0% (Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, indicating a differential matrix effect that would lead to an overestimation of the analyte concentration.
Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps to qualitatively identify regions in the chromatogram where ion suppression occurs.[5]
1. System Setup:
-
Configure the LC-MS/MS system for the analytical method.
-
Using a 'T' junction, introduce a constant flow of a solution containing the analyte and this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source via a syringe pump.[5]
2. Procedure:
-
Begin the constant infusion of the analyte and NBA-d4 solution.
-
Inject a blank, extracted matrix sample onto the LC system.[5]
-
Monitor the signal intensity of the analyte and the internal standard throughout the chromatographic run.[5]
3. Interpretation:
-
A stable, flat baseline indicates the absence of ion suppression.
-
Dips or decreases in the baseline signal correspond to retention times where co-eluting matrix components are causing ion suppression.[5] This information can then be used to adjust the chromatographic method to move the analyte and internal standard peaks away from these suppression zones.
-
Experimental Workflow for Post-Column Infusion:
Caption: Experimental setup for post-column infusion.
By understanding the principles of matrix effects and systematically applying these troubleshooting and experimental strategies, researchers can effectively address challenges and ensure the development of robust and reliable analytical methods using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 4-Nitrobenzoic Acid-d4 Recovery from Plasma
Welcome to the technical support center for improving the recovery of 4-Nitrobenzoic Acid-d4 from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three primary techniques for extracting small acidic molecules like this compound from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as required sample cleanliness, throughput, and the desired recovery rate.
Q2: Why is the recovery of my deuterated internal standard, this compound, lower than expected?
A2: Low recovery of deuterated internal standards can stem from several factors. These include incomplete extraction from the plasma matrix, degradation of the standard during sample processing, or suboptimal pH conditions.[1] It is also possible for deuterated standards to exhibit different extraction efficiencies compared to their non-deuterated counterparts.
Q3: Can the storage of plasma samples affect the recovery of this compound?
A3: Yes, sample storage is critical. Improper storage can lead to the degradation of the analyte. It is recommended to store plasma samples at -80°C if analysis is not performed immediately. For short-term storage, 4°C can be acceptable, but stability studies should be conducted to confirm the integrity of this compound under these conditions.
Q4: I'm observing high variability in my recovery results. What could be the cause?
A4: High variability can be due to inconsistent sample preparation techniques, such as imprecise pipetting or variations in mixing times. Matrix effects from different plasma lots can also contribute to variability. Using a deuterated internal standard like this compound is intended to correct for this variability, but if the issue persists, a thorough review of the entire analytical method is recommended.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Low Recovery with Protein Precipitation (PPT)
Problem: You are experiencing low recovery of this compound after performing a protein precipitation with acetonitrile (B52724).
| Possible Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Increase the ratio of acetonitrile to plasma. A 3:1 or 4:1 ratio is generally recommended for efficient protein removal.[1] |
| Analyte Co-precipitation | Optimize the precipitation conditions. Try adding the plasma sample to the acetonitrile instead of the other way around. Ensure thorough vortexing to create a fine protein precipitate, which is less likely to trap the analyte. |
| Suboptimal pH | While PPT is less pH-dependent than LLE or SPE, ensuring the sample is slightly acidic can help keep 4-Nitrobenzoic Acid in its protonated, less polar form, which may reduce adsorption to precipitated proteins. |
Low Recovery with Liquid-Liquid Extraction (LLE)
Problem: Your LLE protocol is yielding poor recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of Aqueous Phase | For an acidic compound like 4-Nitrobenzoic Acid, the pH of the plasma sample should be adjusted to be at least 2 pH units below its pKa to ensure it is in its neutral, more organic-soluble form. |
| Inappropriate Extraction Solvent | The choice of organic solvent is crucial. A solvent that is too nonpolar may not efficiently extract a moderately polar compound like 4-Nitrobenzoic Acid. Consider solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). A study on various acidic drugs showed good recovery with diethyl ether.[2] |
| Insufficient Mixing/Extraction Time | Ensure vigorous and adequate mixing (e.g., vortexing for 2-5 minutes) to maximize the surface area between the aqueous and organic phases, allowing for efficient partitioning of the analyte.[2] |
| Emulsion Formation | Emulsions can trap the analyte and lead to low recovery. To break emulsions, try adding a small amount of salt (e.g., NaCl) or centrifuging at a higher speed. |
Low Recovery with Solid-Phase Extraction (SPE)
Problem: You are observing low recovery of this compound using a reversed-phase SPE cartridge.
| Possible Cause | Troubleshooting Step |
| Breakthrough During Sample Loading | This can occur if the sorbent is not properly conditioned and equilibrated, or if the sample is loaded too quickly. Ensure proper conditioning (e.g., with methanol) and equilibration (e.g., with water or a weak buffer). |
| Analyte Eluting During Wash Step | The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove interferences without affecting the analyte. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. For a reversed-phase sorbent, a higher percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) is needed. For an anion exchange sorbent, a basic or high ionic strength buffer is required. |
| Suboptimal pH during Loading | For reversed-phase SPE of an acidic compound, the pH of the sample should be lowered to protonate the analyte and increase its retention on the nonpolar sorbent.[3] |
Quantitative Data Summary
The following table summarizes typical recovery rates for acidic compounds from plasma using different extraction methods. Please note that these are representative values, and the actual recovery of this compound may vary depending on the specific experimental conditions.
| Extraction Method | Typical Recovery Range for Acidic Compounds (%) | Key Considerations |
| Protein Precipitation (PPT) | 85 - 105% | Fast and simple, but can result in "dirtier" extracts with more matrix effects.[4] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | Can provide cleaner extracts than PPT, but is more labor-intensive and prone to emulsion formation. Recovery is highly dependent on pH and solvent choice.[5] |
| Solid-Phase Extraction (SPE) | >90% | Offers the cleanest extracts and high recovery, but requires method development and is the most expensive option.[6] |
Experimental Protocols
This section provides a detailed methodology for the extraction of this compound from plasma using Protein Precipitation, which is often a good starting point due to its simplicity and high recovery. This protocol is adapted from a validated method for the structurally similar compound, 4-acetamidobenzoic acid.[7]
Protein Precipitation Protocol for this compound
1. Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma samples for 10-15 seconds to ensure homogeneity.
2. Spiking with Internal Standard:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add the appropriate volume of this compound working solution to achieve the desired final concentration in the sample.
3. Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of precipitant to sample).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
4. Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
5. Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
Visualizations
The following diagrams illustrate key workflows and concepts related to the extraction of this compound from plasma.
Experimental workflow for this compound extraction.
Troubleshooting low recovery of this compound.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Nitrobenzoic Acid-d4 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 4-Nitrobenzoic Acid-d4 when used as an internal standard in biological matrices.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant decrease in the peak area of this compound in my plasma samples over a short period. What could be the primary cause?
A1: The most likely cause of instability for this compound in plasma is enzymatic degradation. The nitro group is susceptible to reduction by various nitroreductases present in biological matrices, including plasma.[1][2][3][4] This enzymatic activity can convert this compound to 4-Aminobenzoic Acid-d4, leading to a decrease in the signal of the parent compound.
Q2: How can I minimize the enzymatic degradation of this compound in my samples?
A2: To minimize enzymatic degradation, it is crucial to handle and store samples appropriately. Immediate cooling of the samples after collection and storing them at ultra-low temperatures (-70°C or lower) can significantly slow down enzymatic activity.[3] Additionally, the use of enzyme inhibitors, if compatible with your analytical method, can be considered. For plasma samples, prompt separation from red blood cells is also recommended.
Q3: Can the pH of the biological matrix affect the stability of this compound?
A3: Yes, pH can be a critical factor. While 4-Nitrobenzoic acid itself is a stable molecule, extreme pH conditions can potentially contribute to chemical degradation, although enzymatic degradation is the more prominent concern in biological matrices.[3] It is important to maintain a consistent pH during sample preparation and analysis to ensure reproducibility.
Q4: Are there any specific considerations for the stability of this compound in whole blood versus plasma?
A4: Whole blood contains a higher concentration and variety of enzymes compared to plasma, including those within red blood cells. Therefore, the degradation of this compound can be more rapid in whole blood. It is highly recommended to process whole blood samples as quickly as possible to separate the plasma or serum.
Q5: Could the deuterium (B1214612) label on this compound be exchanging with protons from the matrix?
A5: While deuterium exchange can be a concern for some deuterated internal standards, it is unlikely to be a significant issue for this compound if the deuterium atoms are on the aromatic ring.[5] These positions are not readily exchangeable under typical biological and analytical conditions. However, it is good practice to be aware of this possibility and to verify the isotopic purity of your standard.[5]
Q6: I am seeing inconsistent results for my this compound internal standard. Could my analytical method be the issue?
A6: Absolutely. Inconsistent results can often be traced back to the analytical method itself. Factors such as the mobile phase composition and pH in liquid chromatography, or the ion source conditions in mass spectrometry, can significantly impact the ionization efficiency and, therefore, the signal intensity of your internal standard.[6][7] It is crucial to have a robust and validated analytical method.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Plasma/Blood Samples
Symptoms:
-
Decreasing peak area of this compound in QC samples over time.
-
High variability in the internal standard response across a batch of samples.
-
Detection of a peak corresponding to 4-Aminobenzoic Acid-d4.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Enzymatic Reduction | 1. Immediately cool samples on ice after collection.2. Process samples to plasma or serum as quickly as possible.3. Store processed samples at ≤ -70°C.4. Consider adding a broad-spectrum enzyme inhibitor (test for compatibility). | Reduces the activity of nitroreductases and other enzymes present in the biological matrix.[1][3] |
| Suboptimal pH | 1. Measure the pH of your sample matrix.2. Adjust the pH of the sample with a suitable buffer during the extraction process to a range where enzymatic activity is minimized (e.g., acidic pH). | Enzyme activity is highly dependent on pH. Shifting the pH can significantly slow down degradation. |
| Instability in Whole Blood | 1. Minimize the time whole blood samples are stored before centrifugation.2. If analysis of whole blood is necessary, perform stability experiments at various time points to determine the acceptable window for analysis. | Red blood cells contain enzymes that can contribute to the degradation of the analyte. |
Issue 2: Inconsistent this compound Signal During LC-MS Analysis
Symptoms:
-
Random fluctuations in the internal standard peak area.
-
Poor reproducibility of quality control samples.
-
Drifting internal standard response over the course of an analytical run.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Matrix Effects | 1. Evaluate for ion suppression or enhancement by post-column infusion experiments.2. Improve sample clean-up procedures (e.g., use solid-phase extraction instead of protein precipitation).3. Adjust chromatographic conditions to separate this compound from co-eluting matrix components. | Components of the biological matrix can interfere with the ionization of the internal standard in the mass spectrometer source, leading to signal variability.[8] |
| Mobile Phase Incompatibility | 1. Ensure the mobile phase pH is appropriate for the analysis of an acidic compound like 4-Nitrobenzoic Acid. An acidic mobile phase will keep the carboxylic acid protonated, which can improve chromatographic retention and peak shape on a reverse-phase column.[9]2. Check for the stability of this compound in the mobile phase over time. | The pH and composition of the mobile phase can affect the ionization state and stability of the analyte. |
| Instability in Autosampler | 1. Perform an autosampler stability study by reinjecting the same sample over a prolonged period.2. Keep the autosampler temperature low (e.g., 4°C). | Degradation can occur in the processed samples while they are waiting for injection in the autosampler. |
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound in human plasma. This data is for illustrative purposes to guide stability testing.
Table 1: Short-Term Stability of this compound in Human Plasma at Different Temperatures
| Storage Time (hours) | % Remaining at 4°C | % Remaining at Room Temperature (25°C) |
| 0 | 100% | 100% |
| 2 | 98.5% | 92.1% |
| 4 | 96.2% | 85.3% |
| 8 | 91.8% | 74.5% |
| 24 | 82.3% | 55.7% |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | % Remaining |
| Cycle 1 | 99.1% |
| Cycle 2 | 97.8% |
| Cycle 3 | 95.4% |
Experimental Protocols
Protocol 1: Evaluation of Short-Term Stability in Plasma
-
Sample Preparation: Spike a known concentration of this compound into fresh human plasma. Aliquot the spiked plasma into multiple vials.
-
Incubation: Store the aliquots at different temperatures (e.g., 4°C and 25°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), retrieve aliquots from each temperature condition.
-
Sample Processing: Immediately process the samples by protein precipitation with acetonitrile.
-
Analysis: Analyze the samples by a validated LC-MS/MS method.
-
Data Evaluation: Compare the peak area of this compound at each time point to the peak area at time zero to determine the percentage remaining.
Protocol 2: Evaluation of Freeze-Thaw Stability
-
Sample Preparation: Spike a known concentration of this compound into fresh human plasma. Aliquot the spiked plasma into multiple vials.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the samples at -80°C for at least 24 hours, then thaw them unassisted at room temperature.
-
Cycle 2: Once thawed, refreeze the samples at -80°C for at least 12 hours and thaw again.
-
Cycle 3: Repeat the freeze-thaw process for a third cycle.
-
-
Sample Processing: After the final thaw, process the samples using protein precipitation.
-
Analysis: Analyze the samples by a validated LC-MS/MS method.
-
Data Evaluation: Compare the peak area of this compound in the freeze-thaw samples to that of freshly spiked and processed samples (representing 100% stability).
Visualizations
Caption: Enzymatic reduction of this compound.
Caption: A logical workflow for troubleshooting instability.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. svedbergopen.com [svedbergopen.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.at [shimadzu.at]
- 8. jetir.org [jetir.org]
- 9. chromforum.org [chromforum.org]
impact of pH on the stability of 4-Nitrobenzoic Acid-d4 solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability of 4-Nitrobenzoic Acid-d4 solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions related to pH?
A1: The primary stability concerns for this compound in aqueous solutions are pH-dependent hydrolysis and potential hydrogen-deuterium (H-D) exchange at the deuterated positions of the aromatic ring. Extreme pH values (highly acidic or alkaline) can catalyze these degradation pathways.
Q2: At what pH is this compound generally most stable?
A2: While specific stability data for the deuterated form is not extensively published, for many deuterated aromatic carboxylic acids, the minimal rate of hydrogen-deuterium exchange is often observed in the pH range of 2 to 3. However, the overall stability will also depend on its susceptibility to other degradation pathways like hydrolysis. It is crucial to experimentally determine the optimal pH for your specific application.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is pH-sensitive. As a carboxylic acid with a pKa of approximately 3.4, its solubility in aqueous solutions significantly increases at pH values above its pKa, where it deprotonates to form the more soluble carboxylate anion.[1]
Q4: What are the potential degradation products of this compound under various pH conditions?
A4: Under harsh acidic or basic conditions, potential degradation can occur. In highly acidic or basic solutions, hydrolysis of the carboxylic acid group is a possibility, though generally aromatic carboxylic acids are relatively stable to hydrolysis.[2][3] Another potential degradation pathway is the reduction of the nitro group to an amino group, forming 4-Aminobenzoic Acid-d4, especially if reducing agents are present.
Q5: Can the deuterium (B1214612) labels on this compound exchange with hydrogen from the solvent?
A5: Yes, hydrogen-deuterium (H-D) exchange is a potential issue, particularly under certain pH conditions. This can lead to a loss of isotopic purity over time. Monitoring the isotopic enrichment by mass spectrometry is recommended during stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency/Purity Over Time | pH of the solution is outside the optimal stability range, leading to chemical degradation. | Conduct a pH stability study to determine the optimal pH range for storage and use. Adjust the solution pH accordingly using appropriate buffers. |
| H-D exchange is occurring. | If isotopic purity is critical, consider storing the solution at the pH of minimum exchange (typically pH 2-3 for deuterated carboxylic acids). Use aprotic solvents for stock solutions where feasible. | |
| Precipitation of the Compound | The pH of the solution is below the pKa of this compound, reducing its solubility. | Adjust the pH of the solution to be above the pKa (e.g., pH > 4.5) to ensure the compound is in its more soluble carboxylate form. Alternatively, consider the use of co-solvents. |
| Inconsistent Analytical Results (HPLC) | On-column degradation or interaction with the stationary phase. | Ensure the mobile phase pH is compatible with the compound and the column. For reversed-phase columns, operating in a pH range of 2-8 is generally recommended for silica-based columns.[4] |
| Poor peak shape (tailing). | Peak tailing for acidic compounds can occur due to interaction with residual silanols on the HPLC column.[4] Using a mobile phase with a pH below the pKa of the analyte or adding a competing base to the mobile phase can improve peak shape. |
Data on pH-Dependent Stability
The following table provides representative data on the stability of a deuterated aromatic carboxylic acid in aqueous solutions at 40°C over 30 days. This data illustrates a common trend and should be used for guidance only. Specific stability testing for this compound is highly recommended.
| pH | Initial Purity (%) | Purity after 15 Days (%) | Purity after 30 Days (%) | Primary Degradation Pathway Observed |
| 2.0 | 99.8 | 99.5 | 99.1 | Minimal Degradation |
| 4.0 | 99.8 | 98.9 | 97.5 | Minor Hydrolysis |
| 7.0 | 99.8 | 97.2 | 94.0 | Hydrolysis, Minor H-D Exchange |
| 9.0 | 99.8 | 93.5 | 85.2 | Significant Hydrolysis |
| 12.0 | 99.8 | 80.1 | 65.4 | Major Hydrolysis and other degradation products |
Experimental Protocols
Protocol for pH Stability Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.
1. Materials:
-
This compound
-
Buffer solutions: pH 2, 4, 7, 9, and 12
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Acetonitrile or Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Validated stability-indicating HPLC method
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of approximately 50-100 µg/mL. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the solution's properties.
-
Prepare a control sample at time zero (T=0) for each pH by immediately neutralizing the solution or diluting it with the mobile phase and analyzing it.
3. Incubation:
-
Store the prepared solutions at a controlled temperature (e.g., 40°C or 60°C for accelerated stability testing).
-
Protect the samples from light to prevent photodegradation.
4. Time Points:
-
Withdraw aliquots from each solution at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent this compound from any potential degradation products.
-
The MS detector will be crucial for identifying degradation products and monitoring for any loss of the deuterium label.
6. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Identify and quantify any major degradation products.
-
Determine the rate of degradation at each pH to establish a pH-stability profile.
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
Caption: Potential degradation pathways for this compound.
References
best practices for long-term storage of 4-Nitrobenzoic Acid-d4 standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and use of 4-Nitrobenzoic Acid-d4 analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture.[1] Storing the solid in a desiccator will further protect it from atmospheric moisture, which can be absorbed by the compound.[2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored in tightly sealed, amber vials at 2-8°C for short to medium-term storage (weeks to months) or at -20°C for extended periods.[1] The choice of solvent is critical; high-purity aprotic solvents like acetonitrile (B52724) or methanol (B129727) are recommended to minimize the risk of hydrogen-deuterium (H/D) exchange.[1] Avoid acidic or basic aqueous solutions, as these can facilitate this exchange.[1]
Q3: What is hydrogen-deuterium (H/D) exchange and how can I prevent it?
A3: H/D exchange is a chemical reaction where a deuterium (B1214612) atom on the standard is replaced by a hydrogen atom from the surrounding environment, such as from moisture or solvent molecules. This can compromise the isotopic purity of the standard, leading to inaccurate quantification. To prevent H/D exchange, handle the standard in a dry, inert atmosphere (e.g., under nitrogen or argon), use dry glassware, and store it in aprotic solvents.[1]
Q4: Can I store this compound at room temperature?
A4: While some manufacturers may ship the solid standard at ambient temperature, long-term storage at room temperature is not recommended.[3] For the non-deuterated form, storage in a cool, dry, well-ventilated place is advised.[2] However, for deuterated standards, colder temperatures are crucial to minimize degradation and isotopic exchange over time.[1]
Q5: What are the signs of degradation for this compound?
A5: Visual signs of degradation in the solid form can include a change in color from its typical light yellow appearance or a change in its crystalline structure.[2][4] For solutions, the appearance of precipitates or a change in color may indicate degradation. Analytically, degradation can be detected by a decrease in the chromatographic peak area of the parent compound, the appearance of unexpected peaks, or a change in the isotopic ratio during mass spectrometry analysis.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound standards.
Issue 1: Inconsistent or inaccurate quantitative results.
-
Possible Cause 1: Degradation of the standard.
-
Solution: Prepare a fresh stock solution from the solid standard. If the problem persists, open a new vial of the solid standard. Always ensure the standard is brought to room temperature in a desiccator before opening to prevent condensation.[1]
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution: Re-verify the initial weighing of the solid and the volume of solvent used. Use calibrated pipettes and balances. It is good practice to perform a concentration verification of a newly prepared stock solution against a previously validated batch.
-
-
Possible Cause 3: Incomplete equilibration with the sample.
Issue 2: Low signal intensity of the deuterated standard in mass spectrometry.
-
Possible Cause 1: Adsorption to container surfaces.
-
Solution: Low concentration standards can adsorb to glass or plastic surfaces. Using silanized glass vials can mitigate this issue. It is also recommended to prepare working solutions fresh before each analytical run.[1]
-
-
Possible Cause 2: Ion suppression in the mass spectrometer.
-
Solution: The sample matrix can interfere with the ionization of the standard. Optimize the sample preparation and chromatographic separation to minimize matrix effects.
-
Issue 3: Evidence of isotopic exchange (e.g., unexpected M-1, M-2 peaks).
-
Possible Cause 1: Use of protic solvents or exposure to moisture.
-
Solution: Immediately switch to high-purity aprotic solvents for reconstitution and dilution. Ensure all glassware is thoroughly dried and handle the standard under an inert atmosphere.[1]
-
-
Possible Cause 2: pH of the analytical mobile phase.
-
Solution: The pH of the mobile phase can influence the stability of the deuterium labels. If back-exchange is suspected, adjust the mobile phase pH to be near neutral, if compatible with the analytical method.[1]
-
Data Presentation
The following table summarizes the recommended storage conditions and potential stability of this compound standards.
| Form | Storage Temperature | Container | Recommended Duration | Key Considerations |
| Solid | -20°C or colder | Tightly sealed, amber vial in a desiccator | Long-term (Years) | Protect from light and moisture. Allow to warm to room temperature in a desiccator before opening. |
| Stock Solution | -20°C | Tightly sealed, amber vial | Long-term (Months to a year) | Use high-purity aprotic solvents (e.g., acetonitrile, methanol). Minimize headspace. |
| Stock Solution | 2-8°C | Tightly sealed, amber vial | Short to Medium-term (Weeks to months) | Suitable for frequently used solutions. Monitor for signs of degradation. |
| Working Solution | 2-8°C or as per analytical method | Autosampler vials (amber, silanized recommended) | Short-term (Prepare fresh daily) | Minimize exposure to light and ambient conditions. |
Experimental Protocols
Protocol: Initial Quality Control and Stability Validation of this compound Standard
This protocol outlines the steps to verify the quality of a new batch of this compound and to assess its stability over time.
-
Initial Quality Control (Time Zero)
-
a. Stock Solution Preparation: Accurately weigh a small amount of the solid this compound and dissolve it in a known volume of a high-purity aprotic solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).
-
b. Purity Assessment: Analyze the freshly prepared stock solution by LC-MS/MS.
-
Confirm the identity of the standard by comparing its mass spectrum with the expected values.
-
Assess the chemical purity by chromatography (e.g., HPLC-UV), looking for any impurity peaks.
-
Determine the isotopic purity by mass spectrometry, ensuring the deuteration level is as specified in the certificate of analysis.
-
-
c. Establish Baseline: Prepare a set of quality control (QC) samples at low, medium, and high concentrations in the intended analytical matrix. Analyze these samples immediately to establish the baseline response (peak area or response ratio to another internal standard if used).[1]
-
-
Long-Term Stability Assessment
-
a. Sample Storage: Aliquot the QC samples into separate vials and store them under the recommended long-term storage conditions (-20°C).
-
b. Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples from storage.
-
c. Analysis and Data Evaluation: Allow the samples to thaw and reach room temperature. Analyze them using the validated LC-MS/MS method. Compare the mean response of the stored QC samples to the baseline response from Time Zero. The standard is considered stable if the results are within a pre-defined acceptance range (e.g., ±15% of the initial value).[1]
-
-
Freeze-Thaw Stability
-
a. Procedure: Subject a set of QC samples to three freeze-thaw cycles. This involves freezing the samples at -20°C for at least 12 hours and then thawing them at room temperature.
-
b. Analysis: After the third cycle, analyze the samples and compare the results to the baseline to assess any degradation due to freezing and thawing.
-
Mandatory Visualization
Caption: Troubleshooting workflow for issues with this compound standards.
References
Validation & Comparative
The Gold Standard in Quantitative Analysis: A Comparative Guide to 4-Nitrobenzoic Acid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that directly impacts the reliability of results. This guide provides an objective comparison between the deuterated internal standard, 4-Nitrobenzoic Acid-d4, and non-deuterated (structural analogue) internal standards, supported by established analytical principles and representative experimental data.
Internal standards are indispensable in quantitative analysis, as they are added to samples and calibration standards to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2]
Superior Performance of Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as this compound, generally offer superior performance compared to non-deuterated structural analogues.[1] This is because their chemical and physical properties are nearly identical to the analyte, 4-Nitrobenzoic Acid. This near-identical nature ensures better tracking during sample extraction and co-elution during chromatography, which is crucial for compensating for matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.[2][3]
Key Performance Advantages of this compound:
-
Enhanced Quantitative Accuracy: Deuterated standards co-elute with the analyte, which minimizes signal distortion caused by matrix effects.[4]
-
Improved Reproducibility: They help maintain consistent ionization efficiency across multiple analytical runs.[4]
-
Reduced Matrix Effects: The use of a deuterated standard minimizes signal suppression or enhancement from interfering compounds in the sample matrix.[4]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized by regulatory bodies like the FDA and EMA in bioanalytical validation guidelines.[4]
Data Presentation: A Comparative Analysis
While specific public-domain data for this compound is limited, the following tables summarize the expected performance differences based on established analytical validation parameters for analogous deuterated standards.[5][6]
Table 1: Performance Comparison in a Bioanalytical Matrix (e.g., Plasma)
| Performance Parameter | This compound (Expected) | Non-Deuterated Internal Standard (Typical) | Rationale |
| Accuracy (%Bias) | ± 15% | ± 20% or higher | Co-elution and similar ionization behavior of the deuterated standard more effectively compensate for matrix effects and variations in extraction recovery.[7][8] |
| Precision (%CV) | < 15% | < 20% | The deuterated standard minimizes variability introduced during sample processing and injection.[8] |
| Matrix Effect Compensation | Excellent | Variable | Near-identical physicochemical properties ensure that the deuterated internal standard and the analyte are affected similarly by matrix components.[8] |
| Recovery | Consistent and similar to analyte | May be inconsistent and different from analyte | Differences in physicochemical properties of a non-deuterated standard can lead to inconsistent recovery.[2] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Both can achieve good linearity, but the data quality with a deuterated standard is generally higher.[5] |
Table 2: General Characteristics
| Characteristic | This compound | Non-Deuterated Internal Standard |
| Chemical Structure | Identical to analyte, with deuterium (B1214612) substitution | Structurally similar but not identical to the analyte |
| Chromatographic Retention Time | Nearly identical to analyte | May differ significantly from the analyte |
| Mass Spectrometric Detection | Differentiated by mass-to-charge ratio | Differentiated by mass-to-charge ratio |
| Cost & Availability | Higher cost and may require custom synthesis | Generally lower cost and more readily available |
Experimental Protocols
A detailed experimental protocol is crucial for achieving reliable and reproducible results. The following are representative methodologies for key experiments involving the use of this compound as an internal standard for the analysis of 4-Nitrobenzoic Acid in a biological matrix like human plasma.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of 4-Nitrobenzoic Acid and this compound in methanol (B129727) at a concentration of 1 mg/mL.[9]
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate amounts of the 4-Nitrobenzoic Acid stock solution into the control biological matrix.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in methanol.[5]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[5]
-
Add 10 µL of the this compound internal standard working solution.[5]
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[5][10]
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
LC-MS/MS Conditions (Illustrative)
-
LC System: An Agilent 1200 series or equivalent system.[5]
-
Column: A C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[11]
-
Flow Rate: 0.3 mL/min.[11]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 4-Nitrobenzoic Acid and this compound.
Data Analysis
-
Integrate the peak areas of the analyte (4-Nitrobenzoic Acid) and the internal standard (this compound).[6]
-
Calculate the peak area ratio of the analyte to the internal standard.[6]
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[6]
-
Quantify the analyte in QC and unknown samples using the regression equation from the calibration curve.[6]
Visualizing the Workflow and Rationale
To better understand the experimental process and the advantages of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Isotopic Purity of 4-Nitrobenzoic Acid-d4
For researchers, scientists, and drug development professionals, the accurate determination of isotopic purity is paramount for the reliable use of labeled compounds in quantitative studies. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of 4-Nitrobenzoic Acid-d4, offering detailed experimental protocols and supporting data to ensure the integrity of your research.
Deuterium-labeled compounds, such as this compound, are critical internal standards in mass spectrometry-based bioanalysis and are invaluable tools in mechanistic and metabolic studies. The precise knowledge of their isotopic purity—the percentage of molecules containing the desired number of deuterium (B1214612) atoms—is essential for accurate quantification and data interpretation. This guide explores the two primary analytical methodologies for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Comparison: this compound vs. Non-Labeled Standard
A direct comparison with a non-labeled reference standard is fundamental in assessing the isotopic enrichment of this compound. The following tables summarize the key specifications and expected analytical outcomes for both compounds.
Table 1: Product Specifications
| Parameter | This compound | 4-Nitrobenzoic Acid (Non-Labeled) |
| Chemical Formula | C₇HD₄NO₄ | C₇H₅NO₄ |
| Molecular Weight | 171.14 g/mol | 167.12 g/mol |
| CAS Number | 171777-66-5[1] | 62-23-7 |
| Appearance | White to off-white solid | Pale yellow solid |
| Stated Isotopic Purity | Typically ≥98 atom % D[1] | Not Applicable |
Table 2: Expected Analytical Data
| Analytical Technique | This compound | 4-Nitrobenzoic Acid (Non-Labeled) |
| ¹H NMR | Signals corresponding to the aromatic protons (positions 2, 3, 5, 6) are significantly reduced or absent. | Distinct signals for aromatic protons are present. |
| Mass Spectrometry | The molecular ion peak will be observed at a higher m/z value corresponding to the deuterated molecule (e.g., [M-H]⁻ at m/z 170). A distribution of isotopologues (d0, d1, d2, d3, d4) will be observed. | The molecular ion peak will be observed at the expected m/z for the non-labeled molecule (e.g., [M-H]⁻ at m/z 166). |
Experimental Protocols
Accurate assessment of isotopic purity relies on robust and well-defined analytical methods. Below are detailed protocols for the analysis of this compound using both quantitative NMR (qNMR) and LC-MS.
Quantitative ¹H NMR Spectroscopy for Isotopic Purity Assessment
Quantitative NMR (qNMR) is a powerful primary method for determining the purity and isotopic enrichment of a compound without the need for a labeled reference standard for each isotopologue.
Experimental Workflow for qNMR Analysis
References
Inter-Laboratory Validation of Analytical Methods for 4-Nitrobenzoic Acid-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inter-laboratory validation of an analytical method for the quantification of 4-Nitrobenzoic Acid-d4. The objective of an inter-laboratory validation is to demonstrate the reproducibility and robustness of an analytical procedure when performed by different laboratories, ensuring the reliability and consistency of results across various testing sites. This document summarizes key performance data from a hypothetical inter-laboratory study involving three distinct laboratories and provides a detailed experimental protocol for the High-Performance Liquid Chromatography (HPLC) method used.
Comparative Performance Data
The following tables summarize the quantitative performance characteristics of the analytical method for this compound as determined by three independent laboratories. These results are essential for assessing the method's transferability and consistency.
Table 1: Linearity and Range
| Laboratory | Linearity (Correlation Coefficient, r²) | Range (µg/mL) |
| Laboratory A | 0.9995 | 0.1 - 100 |
| Laboratory B | 0.9991 | 0.1 - 100 |
| Laboratory C | 0.9998 | 0.1 - 100 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Laboratory | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (RSD %) - Intra-day | Precision (RSD %) - Inter-day |
| Laboratory A | 0.3 | 98.7 | 1.8 | 2.5 |
| 50 | 101.2 | 1.1 | 1.9 | |
| 90 | 99.5 | 0.8 | 1.5 | |
| Laboratory B | 0.3 | 97.5 | 2.1 | 3.1 |
| 50 | 102.5 | 1.5 | 2.4 | |
| 90 | 100.8 | 1.2 | 2.0 | |
| Laboratory C | 0.3 | 101.8 | 1.5 | 2.2 |
| 50 | 99.0 | 0.9 | 1.7 | |
| 90 | 98.9 | 0.7 | 1.4 |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ)
| Laboratory | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Laboratory A | 0.03 | 0.1 |
| Laboratory B | 0.04 | 0.1 |
| Laboratory C | 0.02 | 0.1 |
Table 4: Robustness (Variations in Mobile Phase Composition and Column Temperature)
| Laboratory | Parameter Variation | Peak Area Variation (%) | Retention Time Variation (%) |
| Laboratory A | Mobile Phase ± 2% Organic | 1.5 | 3.2 |
| Column Temperature ± 2°C | 0.8 | 1.8 | |
| Laboratory B | Mobile Phase ± 2% Organic | 1.9 | 3.8 |
| Column Temperature ± 2°C | 1.1 | 2.1 | |
| Laboratory C | Mobile Phase ± 2% Organic | 1.3 | 2.9 |
| Column Temperature ± 2°C | 0.6 | 1.5 |
Experimental Protocols
The following is a detailed methodology for the HPLC analysis of this compound, which was the standardized protocol used by all participating laboratories in the validation study.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) with a gradient elution. A common gradient might be starting at 70% A and decreasing to 30% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 50, and 90 µg/mL) from a separate weighing of the reference standard.
Validation Procedures
The validation of the analytical method was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing blank samples and spiked samples to ensure no interfering peaks were observed at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity was assessed by a minimum of five concentrations across the specified range. The correlation coefficient (r²) was calculated from the linear regression analysis of the peak area versus concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy was determined by analyzing QC samples at three different concentrations in triplicate and expressed as the percentage recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the mid-range QC sample on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the QC samples on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. Robustness was evaluated by introducing small changes to the mobile phase composition and column temperature and observing the effect on the results.
Visualizations
Inter-Laboratory Validation Workflow
Caption: Workflow for the inter-laboratory validation of an analytical method.
Logical Relationship of Validation Parameters
Caption: Logical dependencies of core analytical method validation parameters.
References
Performance of 4-Nitrobenzoic Acid-d4 as a Tracer: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accurate quantification of analytes is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, designed to compensate for variability in sample preparation and instrumental analysis.[1] This guide provides a comprehensive comparison of the analytical performance of 4-Nitrobenzoic Acid-d4 when used as a tracer or internal standard, particularly for the analysis of nitroaromatic compounds and other structurally related molecules.
Due to the limited availability of direct, published head-to-head comparative studies for this compound, this guide synthesizes expected performance metrics from validation studies of analogous deuterated aromatic acids. These data provide a reliable framework for understanding its utility in various complex matrices such as plasma, urine, and environmental water samples.
The Rationale for a Deuterated Internal Standard
An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[1] Deuterated standards, such as this compound, are considered the gold standard for LC-MS applications because they share near-identical chromatographic retention times, extraction efficiencies, and ionization responses with their non-labeled counterparts. The mass difference, conferred by the deuterium (B1214612) atoms, allows for their distinct detection by the mass spectrometer, enabling precise correction for matrix effects and other sources of analytical variability.
Data Presentation: Performance Metrics
The following tables summarize the expected performance of this compound as an internal standard across different matrices. These values are derived from validation studies of similar deuterated aromatic acid derivatives and are intended to be illustrative. Actual performance may vary based on specific experimental conditions.
Table 1: Performance in Human Plasma
| Validation Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is critical in plasma due to potential protein binding of the analyte. |
| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated due to the co-elution and similar ionization of the deuterated standard with the analyte. |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a wide range of concentrations. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation efficiency. |
| Precision (%RSD) | < 15% | Indicates the high reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of the measured values to the true values. |
Table 2: Performance in Human Urine
| Validation Parameter | Expected Value | Comments |
| Recovery | 80 - 115% | Urine composition can be highly variable, potentially impacting recovery. |
| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and organic content; a deuterated standard is crucial for correction. |
| Linearity (R²) | ≥ 0.99 | Important for reliable quantification in a variable matrix. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than plasma due to less protein binding. |
| Precision (%RSD) | < 15% | Demonstrates method robustness across different urine samples. |
| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability. |
Table 3: Performance in Wastewater
| Validation Parameter | Expected Value | Comments |
| Recovery | 75 - 120% | Wastewater is a highly complex matrix, and a well-chosen internal standard is key to correcting for recovery losses. |
| Matrix Effect | 80 - 125% | Significant matrix effects are common; the use of a deuterated standard is highly recommended. |
| Linearity (R²) | ≥ 0.99 | Necessary for accurate measurement of environmentally relevant concentrations. |
| Limit of Quantification (LOQ) | 0.1 - 2 ng/mL | Dependent on the concentration factor of the sample preparation method (e.g., SPE). |
| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental samples. |
| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to matrix complexity. |
Comparison with Alternative Internal Standards
The choice of an internal standard is a critical decision in method development. While this compound is an excellent choice for many applications, it is useful to compare its expected performance with other potential alternatives.
Table 4: Comparison of Internal Standard Choices
| Internal Standard Type | Example(s) | Key Advantages | Key Disadvantages |
| Isotope-Labeled Analog | This compound | Co-elutes with the analyte; corrects for matrix effects and recovery losses with high fidelity. | Higher cost; may not be available for all analytes. |
| Structural Analog (non-labeled) | 4-Chlorobenzoic Acid, 3,4-Dinitrotoluene | Lower cost; readily available. | Different retention time and ionization efficiency; may not adequately correct for matrix effects.[2] |
| 13C-Labeled Analog | 4-Nitrobenzoic Acid-13C6 | Minimal to no chromatographic shift from the analyte; considered the most accurate internal standard. | Typically the highest cost; may have limited commercial availability. |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below are representative protocols for the quantification of a nitroaromatic analyte in human plasma and wastewater using this compound as an internal standard.
Protocol 1: Analysis of a Nitroaromatic Analyte in Human Plasma
This protocol is adapted from a validated method for a similar deuterated benzoic acid derivative.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Optimized for the specific analyte and this compound.
-
Protocol 2: Analysis of a Nitroaromatic Analyte in Wastewater
This protocol utilizes solid-phase extraction (SPE) to concentrate the analyte and remove interferences.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter a 100 mL wastewater sample through a 0.45 µm filter.
-
Acidify the sample to pH 2-3 with formic acid.
-
Spike with 100 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of acidified water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Conditions
-
(Same as described in Protocol 1, with potential adjustments to the gradient to optimize separation for the specific analytes of interest in the wastewater matrix).
-
Mandatory Visualization
Caption: Experimental workflow for quantification using an internal standard.
Caption: How a deuterated internal standard corrects for matrix effects.
References
The Gold Standard in Quantitative Analysis: Accuracy and Precision with 4-Nitrobenzoic Acid-d4
In the landscape of bioanalysis and drug development, the demand for rigorous accuracy and precision in quantitative assays is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. This guide provides a comprehensive comparison of the analytical performance of 4-Nitrobenzoic Acid-d4 as an internal standard, highlighting its role in achieving reliable and reproducible quantification.
While specific performance data for this compound is not extensively published, this guide synthesizes expected performance metrics and experimental protocols based on the well-established principles of using deuterated internal standards and data from structurally analogous compounds, such as 4-Chlorobenzoic Acid-d4.
The Advantage of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium (B1214612) atoms, the mass of the internal standard is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the analyte of interest. This near-identical behavior is the key to its superior performance, as it allows the internal standard to effectively compensate for variability throughout the analytical workflow, including:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution are mirrored by the deuterated standard.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from complex biological matrices affects both the analyte and the internal standard similarly.[2][3]
-
Instrumental Variability: Fluctuations in injection volume and ionization efficiency are normalized.
Comparative Performance Metrics
The following tables summarize the expected performance of an analytical method using this compound as an internal standard across different biological matrices. These metrics are based on typical validation parameters for similar deuterated benzoic acid derivatives.
Table 1: Expected Performance in Human Plasma
| Parameter | Expected Value | Rationale |
| Recovery | 85 - 115% | Consistent recovery is critical in complex matrices like plasma. |
| Matrix Effect | 85 - 115% | A deuterated standard effectively compensates for ion suppression/enhancement. |
| Linearity (r²) | ≥ 0.995 | Essential for accurate quantification over a defined concentration range. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation efficiency. |
| Precision (%RSD) | < 15% | Demonstrates the reproducibility of the method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of the measured value to the true value. |
Table 2: Expected Performance in Human Urine
| Parameter | Expected Value | Rationale |
| Recovery | 80 - 120% | Higher variability can be expected due to the diverse nature of urine samples. |
| Matrix Effect | 80 - 120% | Potential for significant matrix effects necessitates a co-eluting internal standard. |
| Linearity (r²) | ≥ 0.995 | Ensures reliable quantification in a variable matrix. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Generally lower than plasma due to less protein binding. |
| Precision (%RSD) | < 15% | Indicates method robustness across different urine samples. |
| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability. |
Experimental Protocols
A detailed and robust experimental protocol is fundamental to achieving accurate and precise results. The following is a representative protocol for the quantification of an analyte in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Optimized for the specific analyte and this compound.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of deuterated internal standards.
Bioanalytical workflow using a deuterated internal standard.
Rationale for the superiority of deuterated internal standards.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust solution for overcoming the challenges of variability in quantitative bioanalysis. Its ability to closely mimic the behavior of the analyte throughout the entire analytical process ensures a high degree of accuracy and precision. By compensating for sample preparation losses and matrix-induced ionization effects, this compound enables the generation of reliable and defensible data, a critical requirement in research, clinical, and drug development settings.
References
A Comparative Guide to Evaluating the Kinetic Isotope Effect of 4-Nitrobenzoic Acid-d4 in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the kinetic isotope effect (KIE) of 4-Nitrobenzoic Acid-d4. Due to a lack of specific experimental data for this isotopologue in the published literature, this document presents a hypothetical case study based on a plausible electrophilic aromatic substitution reaction—nitration. The principles and methodologies described herein are derived from established knowledge of kinetic isotope effects and can be adapted for experimental design.
The study of KIEs is crucial for elucidating reaction mechanisms.[1] A primary KIE, where a bond to the isotope is broken in the rate-determining step, is typically observed as a significant rate change when a heavier isotope is substituted. For deuterium (B1214612) substitution, this effect (kH/kD) can range from 1 to 8.[2] In many electrophilic aromatic substitution reactions, the cleavage of the C-H bond is not the rate-determining step, leading to a KIE close to unity.[3] However, factors such as steric hindrance or the nature of the electrophile can influence the energy landscape of the transition state and potentially reveal a measurable KIE.
This guide compares the hypothetical nitration of this compound with the well-established nitration of benzene (B151609), serving as a baseline for understanding potential mechanistic nuances.
Quantitative Data Summary
The following table summarizes hypothetical data for a competitive nitration experiment involving 4-Nitrobenzoic Acid and its deuterated analogue, compared to the known outcome for benzene.
| Compound | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | kH/kD (Kinetic Isotope Effect) |
| 4-Nitrobenzoic Acid | 1.2 x 10⁻⁵ | \multirow{2}{}{1.8} |
| This compound | 6.7 x 10⁻⁶ | |
| Benzene | 2.0 x 10⁻⁵ | \multirow{2}{}{~1.0} |
| Benzene-d6 | 2.0 x 10⁻⁵ | |
| Note: Data for 4-Nitrobenzoic Acid and its deuterated analogue are hypothetical and for illustrative purposes. |
Experimental Protocols
A detailed methodology for determining the kinetic isotope effect in the nitration of 4-Nitrobenzoic Acid is provided below. This protocol is based on a competitive reaction monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the intramolecular kinetic isotope effect for the nitration of this compound.
Materials:
-
4-Nitrobenzoic Acid
-
This compound (specifically deuterated at the positions ortho to the nitro group)
-
Nitrating mixture (concentrated nitric acid and sulfuric acid)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Internal standard (e.g., 1,3,5-trinitrobenzene)
Procedure:
-
Reaction Setup: A mixture of 4-Nitrobenzoic Acid and this compound in a known ratio (e.g., 1:1) is prepared.
-
Reaction Initiation: The mixture is dissolved in a suitable solvent and the nitrating agent is added at a controlled temperature.
-
Reaction Monitoring: Aliquots of the reaction mixture are taken at specific time intervals. The reaction is quenched, and the product mixture is extracted.
-
NMR Analysis: The samples are analyzed by ¹H NMR spectroscopy. The relative amounts of the deuterated and non-deuterated products can be determined by integrating the signals corresponding to the remaining C-H bonds.
-
Data Analysis: The kinetic isotope effect is calculated from the ratio of the products formed from the deuterated and non-deuterated starting materials.
Visualizing the Experimental Workflow and Underlying Principles
The following diagrams illustrate the experimental workflow for determining the KIE and the fundamental principle of the kinetic isotope effect.
Comparative Analysis
In the nitration of benzene, the formation of the sigma complex (arenium ion) is the rate-determining step. The subsequent loss of a proton (or deuteron) to restore aromaticity is a fast step. Consequently, there is no significant difference in the reaction rate between benzene and benzene-d6, and the kH/kD is approximately 1.[3]
For 4-Nitrobenzoic Acid, the presence of two deactivating groups (nitro and carboxyl) makes the aromatic ring less reactive. The introduction of a third nitro group can be sterically hindered. In our hypothetical scenario, this steric crowding in the transition state could raise the energy barrier for the C-H bond cleavage, making it partially rate-determining. This would result in a small but measurable primary kinetic isotope effect, as suggested by the hypothetical kH/kD of 1.8.
Observing a kH/kD greater than 1 for the nitration of this compound would suggest a shift in the rate-determining step compared to the nitration of benzene. This would provide valuable insight into the reaction mechanism, indicating that the C-H bond cleavage is more significant in the overall reaction rate for this substituted system.
Conclusion
While direct experimental data for the kinetic isotope effect of this compound is not currently available, this guide provides a robust framework for its evaluation. By comparing a hypothetical nitration reaction with the well-understood case of benzene, we can appreciate how KIE studies can illuminate subtle mechanistic details. The provided experimental protocol offers a practical starting point for researchers wishing to investigate the KIE of this and other substituted aromatic compounds. The observation of a significant KIE would challenge the general assumption that C-H bond cleavage is always a fast step in electrophilic aromatic substitution and would highlight the importance of substituent effects on the reaction mechanism.
References
The Gold Standard Revisited: A Comparative Guide to 4-Nitrobenzoic Acid-d4 and Other Deuterated Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods. Among these, deuterated standards have become the workhorse of the industry. This guide provides an objective comparison of 4-Nitrobenzoic Acid-d4 with other deuterated standards, offering insights into their performance and application, supported by representative experimental data and detailed protocols.
Deuterated internal standards are considered the "gold standard" for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the deuterated standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2][3] this compound is a deuterated analog of 4-Nitrobenzoic acid and is frequently employed as an internal standard in the quantitative analysis of this and structurally related aromatic carboxylic acids.
While direct head-to-head experimental data comparing this compound to other specific deuterated standards for aromatic carboxylic acids is not extensively available in peer-reviewed literature, we can infer a comparative performance based on established principles and data from analogous compounds. This guide will present a realistic comparison based on typical performance characteristics of deuterated standards in bioanalysis.
Performance Comparison: this compound vs. Alternative Deuterated Standards
For the quantitative analysis of aromatic carboxylic acids, suitable alternative deuterated internal standards could include Benzoic Acid-d5 or Salicylic Acid-d4, depending on the specific analyte and the complexity of the sample matrix. The choice of the internal standard should ideally be a stable isotope-labeled version of the analyte itself. However, when this is not feasible, a structurally similar deuterated compound is the next best choice.
The following table summarizes the expected performance of this compound in comparison to a plausible alternative, Benzoic Acid-d5, for the analysis of their respective non-deuterated counterparts in a complex biological matrix like human plasma. These values are representative of typical performance observed in validated bioanalytical methods.
| Performance Parameter | This compound (for 4-Nitrobenzoic Acid analysis) | Benzoic Acid-d5 (for Benzoic Acid analysis) | Comments |
| Accuracy (% Bias) | ± 5% | ± 5% | High accuracy is expected as the deuterated standard closely mimics the analyte's behavior. |
| Precision (%RSD) | < 10% | < 10% | Excellent precision is a hallmark of using a co-eluting, stable isotope-labeled internal standard. |
| Recovery (%) | 85 - 110% | 85 - 110% | Recovery is expected to be consistent and reproducible, though not necessarily 100%, as the standard compensates for losses. |
| Matrix Effect (%) | 90 - 110% | 90 - 110% | The deuterated standard effectively tracks and corrects for ion suppression or enhancement caused by the matrix.[4] |
| Linearity (r²) | > 0.995 | > 0.995 | A high degree of linearity is typically achieved over a wide dynamic range. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for a typical bioanalytical workflow involving the use of a deuterated internal standard for the quantification of an aromatic carboxylic acid in human plasma.
Sample Preparation: Protein Precipitation
This protocol is a common and rapid method for removing the majority of proteins from a plasma sample.
Materials:
-
Human plasma sample
-
This compound internal standard working solution (1 µg/mL in methanol)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
LC-MS/MS Analysis
This section provides typical liquid chromatography and mass spectrometry parameters for the analysis of 4-Nitrobenzoic Acid.
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Nitrobenzoic Acid: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Note: Specific m/z values need to be optimized for the specific instrument and analyte.)
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500°C.
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
The use of deuterated internal standards, such as this compound, is integral to achieving high-quality quantitative data in bioanalysis. Their ability to closely mimic the behavior of the target analyte throughout the analytical process provides unparalleled correction for experimental variability. While direct comparative data against other deuterated standards for aromatic carboxylic acids is limited, the established principles of isotope dilution mass spectrometry and the consistent performance of deuterated standards across a wide range of applications underscore their superiority. For researchers and drug development professionals, the careful selection and implementation of a suitable deuterated internal standard, supported by a robustly validated analytical method, is a critical step in ensuring the integrity and reliability of their scientific findings.
References
A Comparative Guide to 4-Nitrobenzoic Acid-d4: Interpreting the Certificate of Analysis for Enhanced Analytical Accuracy
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of 4-Nitrobenzoic Acid-d4, a deuterated stable isotope-labeled (SIL) internal standard, with its non-deuterated counterpart, 4-Nitrobenzoic Acid. By examining the key parameters on a Certificate of Analysis (CoA) and presenting supporting experimental data, this guide will empower users to make informed decisions for their analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.
Understanding the Certificate of Analysis: A Head-to-Head Comparison
The Certificate of Analysis is a critical document that provides detailed information about the quality and purity of a chemical standard. Below is a comparative summary of typical specifications for this compound and 4-Nitrobenzoic Acid.
Table 1: Comparison of Typical Specifications from a Certificate of Analysis
| Parameter | This compound | 4-Nitrobenzoic Acid | Significance for Researchers |
| Chemical Formula | C₇HD₄NO₄ | C₇H₅NO₄ | The presence of four deuterium (B1214612) (D) atoms in this compound results in a higher molecular weight. |
| Molecular Weight | 171.14 g/mol | 167.12 g/mol | The mass difference is fundamental for differentiating the internal standard from the analyte in mass spectrometry. |
| CAS Number | 171777-66-5 | 62-23-7 | A unique identifier for each specific chemical substance. |
| Appearance | White to off-white solid | Light yellow crystalline powder | A basic quality control check for physical consistency. |
| Purity (by HPLC) | ≥99.0% | ≥99.0% | High chemical purity is essential to prevent interference from impurities in the analytical assay. |
| Isotopic Purity | ≥98 atom % D | Not Applicable | Indicates the percentage of the compound that is deuterated. High isotopic purity is crucial to minimize "cross-talk" with the analyte signal.[1] |
| Residual Solvents | Conforms to USP <467> | Conforms to USP <467> | Ensures that residual solvents from the manufacturing process are below acceptable limits, preventing potential interference or toxicity. |
| Heavy Metals | ≤10 ppm | ≤10 ppm | Confirms that the concentration of heavy metal impurities is within safe and acceptable limits for pharmaceutical and related applications. |
| Melting Point | 237-240 °C | 239-242 °C | A physical property that can be used to confirm the identity and purity of the compound. |
The Deuterated Advantage: Performance in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analytical methods, most notably LC-MS/MS. Its utility stems from its near-identical physicochemical properties to the non-deuterated analyte, which allows it to compensate for variability during sample preparation and analysis.[2][3]
Mitigating Matrix Effects
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components in a sample can suppress or enhance the ionization of the analyte, leading to inaccurate results.[4][5] A deuterated internal standard co-elutes with the analyte, experiencing the same matrix effects.[6] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized.[5]
Table 2: Comparative Performance Data in a Spiked Plasma Matrix
| Parameter | This compound (Internal Standard) | Non-Deuterated Analog (Internal Standard) |
| Analyte Recovery (%) | 92 ± 5 | 85 ± 12 |
| Matrix Effect (%) | 95 - 105 | 70 - 130 |
| Precision (%RSD) | < 5 | < 15 |
| Accuracy (% Bias) | ± 5 | ± 20 |
This data is representative and illustrates the expected performance advantages of a deuterated internal standard.
The tighter precision and accuracy observed with this compound are directly attributable to its ability to more effectively compensate for matrix-induced signal variability.
Experimental Protocol: Quantitative Analysis of 4-Nitrobenzoic Acid in Human Plasma by LC-MS/MS
This section details a typical experimental protocol for the quantification of 4-Nitrobenzoic Acid in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol (B129727) at 1 µg/mL).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
MS System: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
4-Nitrobenzoic Acid: Q1 166.0 -> Q3 122.0
-
This compound: Q1 170.0 -> Q3 126.0
-
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 4-Nitrobenzoic Acid-d4: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat all 4-Nitrobenzoic Acid-d4 waste as hazardous. Store in a designated, sealed, and properly labeled container away from incompatible materials. Consult your institution's Environmental Health and Safety (EHS) department for specific local and federal disposal regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Note that while this compound is deuterated, its chemical reactivity for disposal purposes is considered identical to that of standard 4-Nitrobenzoic Acid.
Immediate Safety and Handling
4-Nitrobenzoic Acid is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects, cancer, and reproductive harm. Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat must be worn. For larger quantities or in case of a spill, chemical-resistant coveralls are recommended.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if dust is generated.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical professional.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This may include a higher level of respiratory protection depending on the size and nature of the spill.
-
Contain the Spill: Use a spill kit with appropriate absorbent materials such as vermiculite (B1170534) or sand to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Dispose of all materials (absorbents, PPE, cleaning materials) as hazardous waste.
Disposal Procedures
All this compound and materials contaminated with it must be treated as hazardous waste. Disposal must be in accordance with federal, state, and local regulations.
Waste Segregation and Storage:
-
Solid Waste: Collect solid this compound waste, including contaminated items like gloves and filter paper, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be stored in a sealed, labeled container. Do not mix with other waste streams unless instructed to do so by your EHS department.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.
On-Site Neutralization Protocol (for acidic properties only):
This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE. This protocol addresses the acidity of the compound but does not eliminate the hazards associated with the nitroaromatic structure. The neutralized solution must still be disposed of as hazardous waste.
-
Preparation: In a large beaker, prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in water. Place the beaker in an ice bath to control the reaction temperature.
-
Slow Addition: While stirring continuously, slowly and carefully add the this compound waste to the basic solution. Be prepared for some foaming or gas evolution (carbon dioxide).
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the acidic waste until the pH is between 6.0 and 8.0.
-
Final Disposal: The neutralized solution, while no longer corrosive, is still considered hazardous due to the presence of the nitroaromatic compound. Transfer the neutralized solution to a labeled hazardous waste container for collection by your institution's EHS department.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative data relevant to the safe handling and disposal of 4-Nitrobenzoic Acid.
| Parameter | Value | Reference |
| LD50 (Oral, Rat) | 1960 mg/kg | [1][2] |
| Aquatic Toxicity (Algae, ErC50) | ≥82.4 mg/L (72h) | |
| Incompatible Materials | Strong oxidizing agents, strong bases, reducing agents | |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 4-Nitrobenzoic Acid-d4
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 4-Nitrobenzoic Acid-d4.
Handling this compound in a laboratory setting requires strict adherence to safety protocols to mitigate potential risks. This guide provides comprehensive, step-by-step procedures for the safe use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial when working with this compound. The following table summarizes the recommended PPE, categorized by the area of protection.
| Protection Area | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield | To protect against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Double gloving is recommended to provide an extra layer of protection against potential skin absorption. |
| Body Protection | Chemical-resistant lab coat or coveralls | To prevent skin contact with the chemical. Should be fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. |
| Foot Protection | Closed-toe shoes | Mandatory to protect feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to minimize exposure and prevent contamination.
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][2]
-
Spill Kit: A chemical spill kit appropriate for solid organic compounds should be readily available.
-
Review Safety Data: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for 4-Nitrobenzoic Acid.
2. Handling:
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: Handle the solid compound with care to avoid generating dust.[2][3] Use a spatula or other appropriate tools for transfer. Weighing should be done on a tared weigh paper or in a suitable container within the fume hood.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ventilation: Always work within a properly functioning chemical fume hood to capture any dust or vapors.[1][3]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with this compound. Use an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.[1]
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE and before leaving the work area.[3][4]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All solid waste, including contaminated weigh paper, gloves, and pipette tips, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste.[5][6] Do not pour any waste down the drain.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
